Undecanamide
Description
Overview of Undecanamide and its Structural Analogues in Chemical Biology
In chemical biology, this compound and its structural analogues are valued for their ability to interact with and modulate biological systems. The basic this compound molecule consists of an 11-carbon chain terminating in an amide group (C11H23NO). nih.gov Its structural analogues are typically other long-chain fatty amides or derivatives where the this compound backbone is chemically modified.
Key structural analogues and related compounds studied in a chemical biology context include:
Dodecanamide (B72619) and Decanamide (B1670024): These are close homologues of this compound, with 12 and 10 carbon atoms, respectively. nih.govsigmaaldrich.com They share similar properties and often serve as comparative benchmarks in research. Decanamide is functionally related to decanoic acid and is classified as a primary fatty amide. nih.gov Dodecanamide, also known as lauramide, is another primary fatty amide that has been investigated for its biological interactions. sigmaaldrich.com
N-Substituted Derivatives: A significant area of research involves the synthesis of derivatives with substitutions on the amide nitrogen. For example, N-phenyl-dodecanamide has been studied for its biological activities, including potential antimicrobial and anti-inflammatory properties. The synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives has also been reported, combining the fatty amide structure with a steroid moiety. researchgate.net
Functionalized Chain Derivatives: Modifications to the hydrocarbon chain also yield important analogues. This compound, 10-bromo-N-vanillyl-, features a bromine atom on the alkyl chain and a vanillyl group on the nitrogen, a structure designed to interact specifically with biological systems. ontosight.ai The vanillyl group, in particular, is associated with biological activities like pain relief and antioxidant effects. ontosight.ai Another complex derivative is 11,11'-dithiobis(N-vanillyl-), a synthetic compound with two this compound backbones linked by a disulfide bond, designed for life sciences research. ontosight.ai
Ceramide Trafficking Inhibitors: A prominent example of a structural analogue in chemical biology is N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12). nih.gov Although a dodecanamide derivative, its study is highly relevant to the broader class of fatty amides. HPA-12 is a benchmark inhibitor of the CERT protein, which is responsible for the intracellular trafficking of ceramides, crucial lipids involved in sphingomyelin (B164518) biosynthesis. nih.govacs.org
The amphiphilic nature of these molecules, combining a hydrophobic hydrocarbon tail with a hydrophilic amide head, is central to their biological function, allowing them to interact with cell membranes and proteins. ontosight.ai
Evolution of Research on this compound Derivatives in Diverse Scientific Disciplines
Research into this compound and its analogues has evolved from fundamental synthesis to targeted applications in complex biological and material systems. Early studies often focused on the chemical synthesis of novel derivatives. For instance, a 1999 study detailed the synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives, highlighting the chemical versatility of the this compound structure. researchgate.net
The focus gradually expanded to explore the biological activities of these compounds. The discovery in 2001 of N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)alkanamides (HPAs) as the first inhibitors of intracellular ceramide trafficking marked a significant milestone. nih.gov The dodecanamide derivative, HPA-12, became a key tool for studying sphingomyelin biosynthesis, with research interest accelerating after a structural revision in 2011 led to the synthesis of new analogues with improved protein binding. nih.govacs.org
This led to broader investigations into the potential therapeutic properties of related structures. Researchers began exploring derivatives for antioxidant, anti-inflammatory, and neuroprotective effects, often leveraging known bioactive moieties like the vanillyl group. ontosight.aiontosight.ai Studies on N-phenyl-dodecanamide, for example, demonstrated its ability to inhibit the production of inflammatory cytokines in vitro.
In parallel, the unique properties of these long-chain amides found applications in materials science. Derivatives such as Decanamide, N-(3-aminopropyl)- were identified as potential surfactants and components for synthesizing polymers. ontosight.ai This diversification showcases the journey of this compound-related research from pure organic chemistry to applied chemical biology and materials science.
Interactive Table: Research Findings on this compound and Analogues
| Compound/Derivative Class | Area of Research | Key Findings | Primary Reference |
|---|---|---|---|
| Steroidal N-butyl-N-methyl-undecanamide | Organic Synthesis | Successful synthesis of new steroidal derivatives of this compound. | researchgate.net |
| HPA-12 (Dodecanamide analogue) | Chemical Biology / Pharmacology | Inhibits CERT-mediated ceramide trafficking and sphingomyelin biosynthesis. Hydroxy groups are essential for activity. | nih.govacs.org |
| This compound, 10-bromo-N-vanillyl- | Pharmacological Research | Investigated for potential analgesic, anti-inflammatory, and antioxidant activities due to its vanillyl moiety and brominated chain. | ontosight.ai |
| N-phenyl-dodecanamide | Biology / Medicine | Exhibits anti-inflammatory properties by reducing inflammatory cytokine production. Serves as a precursor for antimicrobial agents. | |
| Granulatamide B Analogues | Medicinal Chemistry | Modifications to the fatty acid side chain of a natural tryptamine-derivative were explored for antioxidative and antibacterial properties. | researchgate.net |
Significance of this compound-Related Structures in Contemporary Pharmaceutical and Material Sciences
The significance of this compound and its analogues in modern science lies in their dual utility as tools for basic research and as foundational structures for new technologies and therapies.
In Pharmaceutical Sciences: The impact is most pronounced in the study of cellular pathways and drug development. The ability of compounds like HPA-12 to specifically inhibit proteins such as CERT provides researchers with powerful tools to dissect complex biological processes like lipid trafficking. nih.govscilit.com This has profound implications for understanding diseases where these pathways are dysregulated.
Furthermore, this compound derivatives are being actively investigated as potential therapeutic agents themselves. The presence of bioactive groups, such as the vanillyl moiety in this compound derivatives, suggests potential for developing compounds with antioxidant, anti-inflammatory, or analgesic effects. ontosight.aiontosight.ai The structural similarity of some derivatives to bioactive molecules makes them attractive candidates for drug development. Their amphiphilic nature is also exploited in drug delivery systems, where they can form structures like micelles or liposomes to encapsulate and transport hydrophobic drugs. ontosight.ai
In Material Sciences: The long hydrocarbon chain and polar amide group give these compounds surfactant properties, making them useful in industrial and household cleaning products as emulsifiers and foaming agents. ontosight.ai N,N-Bis(2-hydroxyethyl)dodecanamide is a widely used nonionic surfactant synthesized from a dodecanamide precursor. Beyond surfactants, these amides can serve as monomers or building blocks in the synthesis of novel polymers and other materials, offering a versatile platform for creating materials with tailored properties. ontosight.ai
Interactive Table: Applications of this compound and Related Structures
| Application Area | Specific Use | Compound Example | Significance |
|---|---|---|---|
| Pharmaceutical Science | Biological Probe | HPA-12 (Dodecanamide analogue) | Allows for the study of ceramide trafficking and sphingomyelin biosynthesis. nih.gov |
| Pharmaceutical Science | Drug Development | This compound, 10-bromo-N-vanillyl- | Potential for development as an analgesic or anti-inflammatory agent. ontosight.ai |
| Pharmaceutical Science | Drug Delivery | Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. | Amphiphilic nature allows for encapsulation of hydrophobic drugs. ontosight.ai |
| Material Science | Surfactants / Detergents | N,N-Bis(2-hydroxyethyl)dodecanamide | Used as a nonionic surfactant and emulsifying agent in cleaning products. |
| Material Science | Polymer Synthesis | Decanamide, N-(3-aminopropyl)- | Can be used as an intermediate in the synthesis of polymers with unique properties. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292545 | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244-06-6 | |
| Record name | Undecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 83586 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanamide | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Undecanamide and Its Advanced Derivatives
General Strategies for Amide Bond Formation in Undecanamide Synthesis
The creation of the amide bond, a fundamental linkage in this compound, typically involves the condensation reaction between an undecanoic acid derivative and an amine. While direct thermal condensation is possible, it often requires harsh conditions and can lead to side products. google.com Consequently, a variety of more controlled and efficient chemical methods are employed in laboratory and industrial settings.
Modern amide synthesis often utilizes coupling reagents that activate the carboxylic acid group of undecanoic acid, facilitating its reaction with an amine under milder conditions. One such method employs N,N'-carbonyldiimidazole (CDI), which has proven effective for preparing various fatty acid amides. fao.org Other powerful coupling agents include (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) and n-propanephosphonic acid anhydride (B1165640) (T3P), which enable amide bond formation with high yields and minimal side reactions, even with less reactive amines. organic-chemistry.org
Catalytic approaches offer an alternative, environmentally conscious route. Multivalent metal salts, such as ferric chloride, can effectively catalyze the amidation of fatty acids with long-chain amines. organic-chemistry.org Lewis acid catalysts, including tetra-n-butyl titanate, are used in processes that react fatty acids with urea (B33335) to produce fatty acid amides, showcasing a method that can be driven by microwave irradiation to shorten reaction times. google.com Furthermore, certain boronic acid derivatives have been identified as highly effective catalysts for the direct amidation of long-chain fatty acids at elevated temperatures. researchgate.net In biosynthesis, the formation of fatty acid amides proceeds via enzymatic pathways, often utilizing acyl-CoA thioesters as the activated acyl group donor. nih.gov
Table 1: General Amide Bond Formation Reagents and Catalysts
| Reagent/Catalyst Type | Specific Example | Application Context | Reference |
|---|---|---|---|
| Coupling Reagent | N,N'-Carbonyldiimidazole (CDI) | Preparation of various fatty acid amides. | fao.org |
| Coupling Reagent | n-Propanephosphonic acid anhydride (T3P) | General coupling of acids and amines with low epimerization. | organic-chemistry.org |
| Metal Catalyst | Ferric Chloride (FeCl₃) | Catalysis of amidation between aliphatic fatty acids and amines. | organic-chemistry.org |
| Lewis Acid Catalyst | Tetra-n-butyl titanate | Microwave-assisted synthesis from fatty acids and urea. | google.com |
| Organocatalyst | 3,4,5-Trifluorophenylboronic acid | Direct amidation of long-chain fatty acids. | researchgate.net |
Targeted Synthesis of Specific this compound Analogues
Building upon the fundamental this compound structure, chemists have developed numerous derivatives by introducing specific functional groups. These modifications are designed to alter the compound's physicochemical properties, such as lipophilicity, reactivity, and steric profile. Halogenation and conjugation to vanillylamine (B75263) are two prominent examples of such targeted synthetic efforts.
The introduction of halogen atoms (bromine, chlorine, iodine) onto the this compound framework is a key strategy for creating advanced analogues. Halogenation can significantly influence a molecule's biological interactions and provides a reactive handle for further chemical transformations.
The synthesis of brominated undecanamides is typically achieved by using a starting material that already contains a bromine atom. A common precursor is 11-bromoundecanoic acid. This acid can be converted to its more reactive acyl chloride form and then reacted with a desired amine to form the final brominated amide. mdpi.com This strategy was employed in the synthesis of 11-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)this compound, an intermediate used in the preparation of chemiluminescent luminol (B1675438) derivatives. mdpi.comresearchgate.net
More complex brominated structures have also been synthesized. For instance, a bromo-undecanamide derivative of estradiol (B170435) was prepared starting from estrone (B1671321). nih.gov The synthesis involved multiple steps to build a side-chain containing an aldehyde, which was then used to form the amide bond, with a bromination step occurring at a different point in the synthetic sequence to yield the final product, N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound. nih.gov Another example is 10-bromo-N-vanillyl-undecanamide, which combines both bromination and conjugation to a vanillyl moiety. ontosight.ai
Table 2: Examples of Synthesized Brominated this compound Derivatives
| Compound Name | Key Precursor(s) | Synthetic Feature | Reference |
|---|---|---|---|
| 11-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)this compound | 11-Bromoundecanoic acid, 4-aminophthalimide (B160930) derivative | Acylation via acyl chloride intermediate. | mdpi.comresearchgate.net |
| N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound | Estrone | Multi-step synthesis involving construction and subsequent bromination of the side chain. | nih.gov |
| 10-Bromo-N-vanillyl-undecanamide | 10-Bromoundecanoic acid (or similar), Vanillylamine | Serves as an intermediate for more complex molecules. | ontosight.ai |
The synthesis of chlorinated and iodinated undecanamides follows similar principles to bromination, often involving the coupling of a halogenated precursor. The introduction of chlorine or iodine can be achieved using various standard chlorinating or iodinating agents. acsgcipr.org
The synthesis of steroidal antiestrogens has provided examples of both chlorinated and iodinated this compound derivatives. nih.gov In these syntheses, an this compound side chain was attached to the 7α-position of an estradiol core, with a chlorine or iodine atom introduced at the 16α-position. This demonstrates the feasibility of incorporating halogens at specific sites on complex this compound conjugates. nih.gov While direct chlorination of the this compound alkyl chain can be challenging due to low reactivity, chlorination of aromatic moieties that are part of the amide structure can be achieved with reagents like N-chlorosuccinimide (NCS). researchgate.net
Radioiodination is a particularly important application for iodinated analogues. The synthesis of N-[4-(Benzothiazol-2-yl)phenyl]-11-(2-nitroimidazole-1-yl)this compound (2NUBTA) and its subsequent radiolabeling with iodine-131 (B157037) has been reported. nih.govresearchgate.net This process highlights a synthetic route where a complex this compound is first constructed and then subjected to radioiodination for use in biomedical imaging research. nih.govresearchgate.net
The vanillyl group, derived from vanillin, is a structural component of capsaicin (B1668287) and is of interest for its potential to confer specific biological activities. nih.gov Conjugating this moiety to an this compound chain creates hybrid molecules that merge the properties of a long-chain fatty amide with those of a vanilloid.
The primary method for synthesizing this compound-vanillylamine conjugates is the acylation of vanillylamine (4-hydroxy-3-methoxybenzylamine). wikipedia.org In this reaction, the amino group of vanillylamine acts as a nucleophile, attacking an activated form of undecanoic acid, such as undecanoyl chloride. This forms a stable amide bond, linking the fatty acid chain to the vanillyl group. A general synthesis of N-acylvanillamides has been developed that can be applied to undecanoic acid to produce N-vanillylthis compound. molaid.com
A specific example is the synthesis of N-vanillyl-10-undecenamide, which was prepared to serve as a capsaicin analogue. molaid.com This synthesis demonstrates that the undecenoyl chain (an unsaturated version of the undecanoyl chain) readily couples with vanillylamine. This approach can be adapted for saturated undecanoic acid to produce the corresponding this compound conjugate.
This compound-Vanillylamine Conjugates
Synthesis of Steroidal this compound Conjugates
The conjugation of this compound to steroidal frameworks, such as estradiol and estrone, is a significant area of research for developing compounds with targeted hormonal activities.
Estradiol-Derived this compound Analogues
The synthesis of estradiol-undecanamide analogues often involves attaching a long alkyl chain, which is then converted to an amide, at specific positions on the steroid nucleus, most commonly C-7α or C-11β.
For 7α-substituted derivatives, a key synthetic step is the copper-catalyzed 1,6-conjugate addition of a Grignard reagent to a 6-dehydroestradiol derivative. researchgate.net This establishes the long side chain at the 7α-position. This chain can be further manipulated; for instance, a terminal olefin can be converted to a carboxylic acid via ozonolysis and oxidation. The resulting acid is then coupled with an appropriate amine to form the final this compound side chain.
For 11β-substituted analogues, the synthesis can be achieved via a Grignard reaction on an 11-oxo-estradiol derivative. nih.gov For example, reacting an 11-oxo intermediate with a suitable Grignard reagent containing the undecane (B72203) backbone introduces the side chain at the 11β position. Subsequent chemical transformations, including amide bond formation, yield the desired this compound conjugate. One of the most studied compounds in this class is N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound, also known as ICI-164,384.
A series of 7α-undecylestradiol derivatives have been synthesized with various substituents at the end of the spacer chain to investigate structure-activity relationships. researchgate.net Additionally, new steroidal antiestrogens have been created that possess both a 7α-undecanamide group and a halogen atom at the 16α-position. beilstein-journals.org
| Starting Material | Key Reaction | Position of Substitution | Resulting Conjugate |
| 6-dehydro-19-nortestosterone | Cu(I)-promoted conjugate addition | 7α | 7α-substituted estrone derivative researchgate.net |
| 17β-hydroxy-3-methoxy-11-oxo-estra-1,3,5(10),8(9)-tetraene | Grignard reaction | 11β | 11-substituted estradiol derivatives nih.gov |
| Estradiol derivative | Halogenation and Amidation | 7α and 16α | 16α-halo-7α-undecanamide estradiol beilstein-journals.org |
Estrone-Based this compound Derivatives
Synthesizing this compound conjugates of estrone involves creating a stable link between the steroid and the fatty amide chain. This can be achieved by first functionalizing the estrone molecule to introduce a reactive handle for subsequent coupling reactions.
One common strategy is to modify the hydroxyl group at the C-3 position. For instance, estrone can be alkylated with a reagent like bromoacetic acid to produce an estrone-3-O-carboxymethyl ether intermediate. besjournal.com This introduces a carboxylic acid group, which can then be activated using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). besjournal.com The activated ester can then be reacted with 11-aminoundecanoic acid or a derivative to form the desired estrone-undecanamide conjugate.
Alternatively, the this compound chain can be built onto the estrone scaffold. Introduction of a long side chain at the 7α-position can be accomplished by the conjugate addition of a Grignard reagent to 6-dehydro-19-nortestosterone, followed by A-ring aromatization to yield a 7α-substituted estrone derivative. researchgate.net This intermediate can then be elaborated to form the final amide. Researchers have also explored fluorescently labeling estrone at the C-2 or C-15 positions to create conjugates for biological assays, using methods like Sonogashira or Michael additions followed by click chemistry. mdpi.com
| Estrone Derivative | Coupling Strategy | Reagents | Application |
| Estrone-3-O-carboxymethyl ether (E1-3CME) | Activated Ester Method | DCC, NHS | Preparation of complete antigen for antibody production besjournal.com |
| 6-dehydro-19-nortestosterone | Conjugate Addition / Aromatization | Grignard Reagent, Cu(I) | Synthesis of 7α-substituted estrone derivatives researchgate.net |
| Estrone-alkyne/azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | BODIPY-dyes, CuI | Synthesis of fluorescent-labeled estrone conjugates mdpi.com |
Preparation of Dopamine-Conjugated this compound Derivatives
The synthesis of N-undecanoyldopamine and related derivatives involves the formation of an amide bond between the amine group of dopamine (B1211576) and the carboxyl group of undecanoic acid. Due to the presence of the reactive catechol hydroxyl groups on dopamine, protective group chemistry is often employed.
A common approach is to use standard peptide coupling reagents. researchgate.net For instance, undecanoic acid can be activated with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. researchgate.net This intermediate readily reacts with dopamine hydrochloride in the presence of a base (e.g., triethylamine) to form the N-undecanoyldopamine product. The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the dopamine amine.
An alternative method involves preparing an active ester of the carboxylic acid separately and then reacting it directly with a salt of dopamine. google.com For example, an N-hydroxysuccinimide ester of the fatty acid can be synthesized and subsequently coupled with dopamine hydrochloride, often leading to high yields of the desired amide. google.com These methods are part of a broader class of reactions used to create fatty acid amides, which are recognized as important signaling molecules.
Synthesis of Alkyl-Resorcinol this compound Derivatives
The synthesis of this compound derivatives of alkyl-resorcinols can be approached in two primary ways: by forming the amide bond with a pre-formed alkylresorcinol or by constructing the alkylresorcinol moiety onto an existing this compound structure.
A direct and efficient method for preparing o-hydroxy-anilides involves the one-step synthesis from 2-nitrophenol (B165410) esters without the need for protecting the hydroxyl group. besjournal.com In a relevant example, N-(2,6-Dihydroxyphenyl)this compound, a resorcinol (B1680541) derivative, was prepared by the hydrogenation of an ester precursor, demonstrating a viable route to this class of compounds. wipo.intbesjournal.com
More general syntheses of 4-alkylresorcinols often start with resorcinol itself. mdpi.comuni-giessen.de One established route is the Friedel-Crafts acylation of resorcinol with an acyl chloride or a carboxylic acid (like undecanoic acid) in the presence of a catalyst such as zinc chloride, which forms a 4-acylresorcinol. mdpi.comresearchgate.net The acyl group is then reduced to an alkyl group via methods like Clemmensen or Wolff-Kishner reduction, or more commonly, catalytic hydrogenation. mdpi.com The resulting 4-alkylresorcinol, containing a free amino group if modified appropriately, could then be coupled with undecanoic acid to form the final amide.
| Synthetic Approach | Key Intermediates | Key Reactions | Reference |
| Direct Anilide Synthesis | 2-Nitrophenol esters | Hydrogenation | besjournal.com |
| Acylation-Reduction | 4-Acylresorcinol | Friedel-Crafts Acylation, Catalytic Hydrogenation | mdpi.comuni-giessen.de |
| Wittig Reaction | 3,5-dimethoxybenzaldehyde, phosphonium (B103445) ylide | Wittig Reaction, Catalytic Hydrogenation | hilarispublisher.com |
Functionalization through Thiol-Ene Click Coupling Reactions
Thiol-ene click coupling is a powerful and efficient method for the post-synthesis functionalization of molecules containing an alkene (ene) moiety, such as derivatives of undecenoic acid (the precursor to undecenamide). This reaction proceeds via a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond. researchgate.netresearchgate.net The process is highly efficient, often initiated by UV light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene, forming a stable thioether linkage. researchgate.netnih.gov
This methodology is particularly useful for attaching a wide array of functional groups to an undecenoyl backbone. For example, methyl 10-undecenoate can be readily reacted with thiol-containing molecules like cysteamine (B1669678) (2-aminoethanethiol) or 3-mercaptopropionic acid. beilstein-journals.orgsci-hub.se The reaction is typically carried out in a suitable solvent with a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or azobisisobutyronitrile (AIBN), under UV irradiation or thermal conditions. sci-hub.senih.gov
The resulting product, now functionalized with an amine or carboxylic acid at the terminus of the undecanoate chain, can undergo further reactions. For instance, the newly introduced amine can be used to form amide bonds with other molecules, such as phenolic acids. beilstein-journals.org This two-step process, combining thiol-ene coupling with subsequent amidation, provides a versatile platform for creating complex, multifunctional this compound derivatives. beilstein-journals.org
| Reactants | Initiator/Conditions | Product | Application |
| Methyl 10-undecenoate + Cysteamine HCl | ABCN, Dioxane/Ethanol | Methyl 11-(2-aminoethylthio)undecanoate | Synthesis of phenolic lipid conjugates beilstein-journals.org |
| Undecenoic acid-coated Fe3O4 NPs + Cysteine | AIBN, 60 °C | Cysteine-functionalized nanoparticles | Preparation of bifunctional magnetic nanoparticles nih.gov |
| Vinyl-bearing Polyhydroxyalkanoate (PHA) + 3-Mercaptopropionic acid | UV-initiation | Carboxyl-functionalized PHA | Biocompatible material modification sci-hub.se |
Creation of Imidazolidinone-Grafted this compound Structures
The synthesis of complex molecules featuring an this compound backbone grafted with a heterocyclic moiety like imidazolidinone represents a sophisticated area of organic chemistry. While direct, single-step grafting is uncommon, multi-step synthetic pathways can be designed based on established methods for imidazolidinone formation. These approaches typically involve creating a reactive handle on either the this compound structure or the imidazolidinone ring to facilitate their eventual linkage.
One plausible synthetic strategy involves the initial preparation of a functionalized this compound derivative. For example, starting with 11-aminoundecanoic acid, one could first form the amide bond with a desired amine, leaving the terminal amino group of the undecanoic chain available for further reaction. This N-substituted 11-aminothis compound can then serve as a precursor for the construction of the imidazolidinone ring.
A common method for forming the imidazolidinone ring is through the reaction of a 1,2-diamine with a carbonyl source like phosgene (B1210022) or a carbonyldiimidazole. In this context, the terminal amino group of the functionalized this compound could be reacted with a suitable agent to introduce a second amino group at the adjacent carbon, followed by cyclization.
Alternatively, a pre-formed imidazolidinone ring bearing a reactive functional group (e.g., a carboxylic acid, an aldehyde, or a halide) can be coupled with an appropriate derivative of this compound. For instance, an imidazolidinone with a carboxylic acid side chain could be activated and reacted with an amino-functionalized this compound to form a stable amide linkage, effectively grafting the two structures.
A more advanced approach leverages palladium-catalyzed cross-coupling reactions. For example, an N-allylurea derived from an this compound precursor can undergo intramolecular cyclization in the presence of an aryl bromide and a palladium catalyst to form the imidazolidinone ring directly onto the this compound framework. organic-chemistry.org Another method involves the reaction of Schiff bases with amino acids, such as glycine, under phase transfer catalysis conditions to yield imidazolidinone structures. ekb.eg This could be adapted by forming a Schiff base from an aldehyde-functionalized this compound.
Table 1: Potential Synthetic Pathways for Imidazolidinone-Grafted this compound This table is interactive. You can sort and filter the data.
| Pathway Description | Key Reactants | General Conditions | Potential Advantages |
|---|---|---|---|
| Post-Amidation Cyclization | 11-Aminothis compound derivative, Carbonyl source (e.g., phosgene) | Multi-step; requires formation of a diamine precursor | Modular approach, allowing for variation in the amide substituent. |
| Pre-formed Ring Coupling | Functionalized this compound, Imidazolidinone with reactive group | Standard peptide or ester coupling conditions | Utilizes well-established coupling chemistries. |
| Palladium-Catalyzed Cyclization | N-allylurea of an this compound derivative, Aryl bromide | Pd₂(dba)₃/Xantphos catalyst, NaOtBu base | Forms two bonds and potential stereocenters in one step. organic-chemistry.org |
| Schiff Base Condensation | Aldehyde-functionalized this compound, Glycine | Phase Transfer Catalyst (e.g., BTBAC), Base | Mild reaction conditions. ekb.eg |
Synthesis of Dodecanamide (B72619) Derivatives as Related Long-Chain Amides
The synthesis of dodecanamide and its derivatives serves as an excellent model for the preparation of long-chain amides, including this compound. The fundamental reaction is the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.
The most direct route is the thermal condensation of dodecanoic acid with an amine. However, this method often requires high temperatures and long reaction times, which can lead to side reactions and reduced yields. google.com A more common and efficient laboratory-scale synthesis involves the activation of the carboxylic acid. One popular method is the conversion of dodecanoic acid to dodecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with a wide range of primary and secondary amines at room temperature to afford the corresponding dodecanamide in high yield.
For instance, the synthesis of N-phenyldodecanamide involves the reaction of dodecanoyl chloride with aniline. Similarly, N-[3-(dimethylamino)propyl]dodecanamide is typically prepared via the amidation of dodecanoic acid or its acyl chloride with N,N-dimethyl-1,3-propanediamine.
Enzymatic methods offer a greener alternative. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the amidation of dodecanoic acid in non-aqueous solvents at mild temperatures (e.g., 40–60°C), achieving good yields and avoiding harsh reagents.
Another approach is transamidation, where an ester, such as methyl dodecanoate, is reacted with an amine in the presence of a catalyst like sodium methoxide. This method is particularly useful in industrial settings. Research has also explored the synthesis of complex dodecanamide analogues, such as (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, via stereoselective methods like catalytic enantioselective Mannich-type reactions. acs.org
Table 2: Comparative Synthesis of Dodecanamide Derivatives This table is interactive. You can sort and filter the data.
| Method | Reactants | Catalyst/Reagent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Acyl Chloride Pathway | Dodecanoyl chloride, N,N-dimethyl-1,3-propanediamine | None (or base scavenger) | Room Temp, Inert Atmosphere | ~80–91% | |
| Direct Amidation | Dodecanoic acid, N,N-dimethyl-1,3-propanediamine | None | High Temp (e.g., 180°C) | Moderate | |
| Enzymatic Synthesis | Dodecanoic acid, N,N-dimethyl-1,3-propanediamine | Candida antarctica Lipase B | 40–60°C, Non-aqueous solvent | 70–75% | |
| Stereoselective Synthesis | Varies | Cu(II)-chiral diamine complex | Catalytic, Enantioselective | Varies | acs.org |
Optimization of Synthetic Reaction Conditions and Pathways
Optimizing the synthesis of this compound involves the systematic adjustment of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables include the choice of catalyst, solvent, temperature, and stoichiometry of the reactants. whiterose.ac.ukbeilstein-journals.org
Catalyst Selection: For direct amidation of undecanoic acid, which avoids the need to pre-activate the acid, catalysts are crucial. Heterogeneous Lewis acid catalysts, such as metal-supported mesoporous silica (B1680970) (e.g., Ti-SBA-15, Zr-SBA-15), have shown high catalytic performance in the amidation of undecanoic acid with amines like aniline. bohrium.comulaval.ca The Lewis acidity of these materials facilitates the reaction, and studies have identified optimal metal concentrations for maximizing catalytic activity. ulaval.ca For example, Ti-12%-SBA-15 has been demonstrated as a highly active catalyst for this transformation. bohrium.com Niobium pentoxide (Nb₂O₅) has also been identified as a highly effective heterogeneous catalyst for direct amidation reactions. bohrium.com Enzymatic catalysts, particularly lipases, are effective for "green" synthesis, operating under mild conditions with high selectivity. researchgate.net
Reaction Conditions:
Temperature: The optimal temperature depends on the synthetic route. Direct thermal condensation requires high temperatures (>150°C), whereas catalyzed reactions can often proceed at lower temperatures. google.com For instance, Lewis acid-catalyzed amidations are typically run at reflux in a solvent like toluene (B28343). ulaval.ca Enzymatic syntheses are usually conducted at mild temperatures, often between 40°C and 60°C.
Solvent: The choice of solvent is critical as it affects reactant solubility and can influence the reaction pathway. researchgate.net For many amidation reactions, non-polar aprotic solvents like toluene are used, often with azeotropic removal of water to drive the reaction to completion. ulaval.ca In enzymatic synthesis, non-aqueous media like tert-butanol (B103910) or eucalyptol (B1671775) are preferred. researchgate.net
Stoichiometry: The molar ratio of reactants can significantly impact the outcome. In many cases, using a slight to moderate excess of the amine component can drive the reaction towards quantitative conversion of the carboxylic acid. google.com
Optimization Methodologies: Modern chemical development often employs systematic approaches like "one factor at a time" (OFAT) or more sophisticated "Design of Experiments" (DoE) to efficiently map the reaction landscape. whiterose.ac.ukmt.com DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, concentration) to identify optimal conditions and understand the interactions between different variables. mt.com The use of automated flow reactors coupled with in-line analysis and machine learning algorithms represents the cutting edge of reaction optimization, allowing for high-throughput screening of conditions and the rapid identification of optimal synthetic pathways. beilstein-journals.orgnih.gov
Table 3: Key Parameters for Optimizing this compound Synthesis This table is interactive. You can sort and filter the data.
| Parameter | Influence on Reaction | Typical Optimization Strategy |
|---|---|---|
| Catalyst | Increases reaction rate, enables lower temperatures. Choice affects selectivity. | Screen various Lewis acids, Brønsted acids, or enzymes for highest yield. bohrium.com |
| Temperature | Affects reaction rate and by-product formation. | Varies with the method; optimized to balance rate and selectivity. whiterose.ac.uk |
| Solvent | Affects solubility and can shift equilibrium. | Select based on reactant solubility and compatibility with the catalyst. researchgate.net |
| Reactant Ratio | Can drive the reaction to completion. | Use of excess amine is common to maximize conversion of the carboxylic acid. google.com |
| Water Removal | Crucial for driving equilibrium in condensation reactions. | Azeotropic distillation (e.g., with a Dean-Stark trap) or use of drying agents. |
Pharmacological and Biological Activity Investigations of Undecanamide Derivatives
Anti-inflammatory and Analgesic Efficacy Studies
Derivatives of amides and related structures have been the subject of studies to evaluate their potential as anti-inflammatory and analgesic agents. nih.govgoogle.com Investigations into various amide derivatives have shown notable anti-inflammatory and analgesic activities in preclinical models. nih.govnih.govekb.eg For instance, certain synthesized amide derivatives demonstrated good anti-inflammatory activity in carrageenan-induced paw edema assays and significant analgesic effects in acetic acid-induced writhing tests. nih.govnih.gov Alkamides, a broad class of compounds that includes undecanamide derivatives, are known to possess a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. mdpi.comnih.gov The structural similarities of alkamides to endogenous signaling molecules contribute to these properties. researchgate.net
The incorporation of a vanillyl group into a molecule is a recognized strategy for imparting analgesic and anti-inflammatory properties. ontosight.ai This moiety is a key structural feature of capsaicin (B1668287), the active component in chili peppers, and is crucial for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.netresearchgate.net The TRPV1 receptor is a nonselective cation channel that acts as a sensor for noxious stimuli, including heat and inflammatory mediators. researchgate.net Activation of TRPV1 on sensory neurons leads to the sensation of pain and the release of pro-inflammatory substances. researchgate.net
Compounds containing a vanillyl moiety can modulate pain and inflammation through their interaction with the TRPV1 receptor. ontosight.airesearchgate.net The initial excitation of sensory neurons by a vanilloid compound is followed by a lasting refractory state, known as desensitization, which underlies its therapeutic potential for pain relief. researchgate.net The vanillyl group is considered essential for the binding of these compounds to the TRPV1 channel. researchgate.net Therefore, this compound derivatives containing a vanillyl moiety, such as N-vanillyl-undecanamide, are of significant interest for their potential to modulate pain and inflammation via this well-established mechanism. ontosight.ai
Alkamides, the class of bioactive lipids to which this compound belongs, exert their analgesic effects through multiple mechanisms. mdpi.comnih.gov Their chemical structure often resembles that of endogenous cannabinoids like anandamide (B1667382), allowing them to interact with the endocannabinoid system. researchgate.netthieme-connect.com Specifically, certain alkamides have been found to bind to cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and pain. nih.govthieme-connect.com This interaction with cannabinoid receptors is a proposed molecular basis for their immunomodulatory and analgesic actions. thieme-connect.comresearchgate.net
In addition to the cannabinoid system, alkamides can also modulate pain perception through their action on TRPV1 channels, similar to capsaicin. researchgate.net The structural resemblance of some alkamides to capsaicin may account for their analgesic properties. researchgate.net The interaction with these channels can produce the tingling and numbing sensations associated with plants rich in these compounds, an effect that contributes to their use as local anesthetics in traditional medicine. mdpi.com The analgesic activity of alkamides is also linked to the inhibition of enzymes involved in the inflammatory process, such as cyclooxygenase (COX), which suppresses the production of prostaglandins (B1171923). thieme-connect.com
Role of Vanillyl Moieties in Pain and Inflammation Modulation
Antioxidant Properties and Cellular Protection
Antioxidants are crucial for protecting biological systems by neutralizing free radicals and reactive oxygen species (ROS), which are produced during normal cellular metabolism. xiahepublishing.comfrontiersin.org Excessive ROS can lead to oxidative stress, a condition that damages key cellular components like lipids, proteins, and DNA, contributing to various diseases. nih.gov Antioxidants provide cellular protection by preventing the formation of new radicals, scavenging existing ones, and repairing damage. xiahepublishing.comnih.gov
Compounds structurally similar to this compound derivatives have been investigated for their antioxidant potential. ontosight.ai For example, vanillin, which contains the vanillyl moiety that can be incorporated into this compound, exhibits antioxidant and anti-inflammatory activities. researchgate.net The antioxidant capacity of molecules can be attributed to their ability to donate an electron to a free radical, thereby stabilizing it. nih.gov Endogenous antioxidants like coenzyme Q and vitamin E are lipid-soluble and protect cellular membranes from lipid peroxidation. redalyc.org Some enzymes, such as NQO1, can reduce oxidized forms of these antioxidants, restoring their protective function. redalyc.org The investigation of this compound derivatives for antioxidant properties is based on the potential for their specific chemical structures to interact with and neutralize ROS, thus offering cellular protection against oxidative damage. nih.govnih.gov
Antimicrobial and Antifungal Activity Assessment
The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. nih.gov Various classes of chemical compounds, including derivatives of amides and related heterocyclic structures, are being explored for their ability to inhibit the growth of pathogenic microbes. mdpi.comnih.gov
Research into this compound-related compounds and other synthetic derivatives has shown varying degrees of antibacterial activity. While some undecane-based compounds like undecan-x-ones have demonstrated low activity against bacteria such as Escherichia coli and Bacillus subtilis, other more complex derivatives have shown greater promise. researchgate.net For example, studies on imidazolidine-4-one derivatives, which share some structural features with amide compounds, have revealed potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov The mechanism for these compounds often involves the disruption of the bacterial cell membrane. nih.gov The efficacy of these derivatives is often linked to their physicochemical properties, such as hydrophobicity. nih.gov
| Compound Class/Derivative | Bacterial Strain | Activity Level |
|---|---|---|
| Undecan-x-ones | Escherichia coli | Low Activity researchgate.net |
| Undecan-x-ones | Bacillus subtilis | Low Activity researchgate.net |
| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | Varying Inhibition mdpi.com |
| Thienopyrimidine–sulfonamide hybrids | Escherichia coli | Mild Activity mdpi.com |
| Thienopyrimidine–sulfonamide hybrids | Pseudomonas aeruginosa | No Activity Detected mdpi.com |
| Bis-cyclic imidazolidine-4-one derivatives | MRSA | Potent Activity nih.gov |
| Bis-cyclic imidazolidine-4-one derivatives | E. coli | Potent Activity nih.gov |
| 2-thiohydantoin and 2-quinolone hybrids | Staphylococcus aureus | Mild to Moderate Bacteriostatic Activity mdpi.com |
| 2-thiohydantoin and 2-quinolone hybrids | Pseudomonas aeruginosa | Mild to Moderate Bacteriostatic Activity mdpi.com |
The antifungal potential of this compound and its derivatives is an area of active investigation. google.com Related compounds have shown significant efficacy against a range of fungal pathogens. Undecan-2-one, for instance, has been reported to have high activity against the yeast Candida mycoderma and the mold Aspergillus niger. researchgate.net Acylhydrazone derivatives have also demonstrated a broad spectrum of antifungal activity against clinically relevant strains like Candida albicans, Candida krusei, and Aspergillus fumigatus. frontiersin.org The mechanism of action for some antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net The evaluation of novel synthetic compounds, such as s-triazine derivatives, has shown that structural modifications can lead to potent activity against various Candida species and other fungi like Cryptococcus neoformans. mdpi.com
| Compound/Derivative Class | Fungal Strain | Activity Level/Result |
|---|---|---|
| Undecan-2-one | Candida mycoderma | High Activity researchgate.net |
| Undecan-2-one | Aspergillus niger | High Activity researchgate.net |
| This compound | Fungal Strains | Preserved Antifungal Activity google.com |
| Acylhydrazone derivatives | Candida albicans | Excellent Activity (MIC 0.49 µg/ml for some) frontiersin.org |
| Acylhydrazone derivatives | Aspergillus fumigatus | Excellent Activity (MIC 0.98 µg/ml for some) frontiersin.org |
| s-Triazine derivatives | Candida albicans | Potent (MIC = 8 μg/mL for some) mdpi.com |
| s-Triazine derivatives | Cryptococcus neoformans | Moderate Inhibition mdpi.com |
| Ellagic Acid | Trichophyton rubrum | MIC = 18.75 µg/ml researchgate.net |
| Ellagic Acid | Candida albicans | MIC = 25.0 µg/ml researchgate.net |
Evaluation Against Bacterial Strains
Anticancer Activities of this compound-Related Compounds
Research into the therapeutic potential of this compound derivatives has revealed notable activity in the context of oncology. These investigations have primarily focused on their effects on hormone-dependent cancers, their ability to induce cell death in various cancer types, and their potential role in novel treatment paradigms.
Antiestrogenic Effects in Hormone-Dependent Cancer Cell Lines
Certain this compound derivatives have been identified as potent antiestrogenic agents, showing significant activity in cancer cell lines that are dependent on estrogen for their growth and proliferation. This activity is primarily mediated through direct interaction with estrogen receptors and a consequent inhibition of cellular growth.
A key mechanism underlying the anticancer effect of specific this compound derivatives is their function as antagonists of the estrogen receptor (ER). One of the most studied compounds in this class is ICI-164384, chemically known as N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound. researchgate.net This compound is a synthetic derivative of estradiol (B170435) and is recognized as a pure or silent antagonist of the ER. researchgate.net Unlike selective estrogen receptor modulators (SERMs), it possesses no intrinsic estrogenic (agonist) activity. researchgate.net Its antagonistic action is potent, leading to a dose-dependent reduction in the levels of estrogen receptor protein within cells, without affecting the receptor's mRNA levels.
Another this compound derivative, EM-139 (N,n-butyl-N-methyl-11-[16' alpha-chloro-3',17' beta-dihydroxy-estra-1',3',5'-(10')triene-7' alpha-yl] this compound), is also described as a pure antiestrogen (B12405530). Furthermore, research has shown that introducing a side-chain with a secondary bromide and a butyl methyl amide group at the 16α-position of estradiol, creating an this compound derivative, results in a blockade of the estrogenic effect of estradiol.
A direct consequence of estrogen receptor antagonism is the inhibition of cancer cell proliferation. The this compound derivative ICI-164384 has been shown to significantly decrease cell proliferation in hormone-dependent breast cancer cell lines, such as MCF-7 and T-47D. The effect is particularly potent in MCF-7 cells, where a very low concentration is sufficient to reduce growth by 50%. This compound not only curtails basal proliferation but also effectively inhibits the stimulatory growth effect induced by estradiol in these cell lines. However, it shows no effect on proliferation in antiestrogen-resistant (LY-2) or hormone-independent (MDA-MB-436) cell lines.
Similarly, the pure antiestrogen EM-139 has been found to inhibit basal cell proliferation in ZR-75-1 human breast cancer cells. Studies demonstrated that EM-139 creates a global slowing effect on the duration of the cell cycle, which accounts for its potent inhibitory impact on cell proliferation. Another estradiol derivative featuring a 16α-undecanamide side chain was observed to cause a 28% inhibition of estradiol-induced cell proliferation in the estrogen-sensitive ZR-75-1 human breast cancer cell line at a concentration of 1 µM.
| Compound | Cell Line | Effect | Concentration | Source |
|---|---|---|---|---|
| ICI-164384 | MCF-7 | 50% growth reduction | 10-9 M | smolecule.com |
| ICI-164384 | T-47D | Significant growth decrease | 10-7 - 10-6 M | smolecule.com |
| EM-139 | ZR-75-1 | Inhibition of basal and E2-stimulated proliferation | Not Specified | |
| 16α-(bromoalkylamide) estradiol derivative | ZR-75-1 | 28% inhibition of E2-induced proliferation | 1 µM |
Estrogen Receptor-Mediated Antagonism
Induction of Cytotoxicity in Specific Cancer Cell Types
Beyond their antiestrogenic properties in hormone-dependent cancers, investigations into related long-chain fatty acid amides suggest a broader potential for inducing cytotoxicity across various cancer types. While direct studies on simple this compound derivatives are limited, the amphiphilic nature of related compounds points to a mechanism of action involving the disruption of cell membranes. N-Dodecyl-11-(2-hydroxyphenoxy)this compound, for instance, possesses surfactant properties that allow it to disrupt lipid bilayers, which can lead to cytotoxic effects. smolecule.com
Studies on N-acyl dopamines (NADAs), which are amides of long-chain fatty acids and dopamine (B1211576), have demonstrated significant cytotoxic activity. These endogenous lipids have been shown to induce cell death in a range of human cancer cell lines, including those from bone (HOS), nerve (IMR-32), breast (MCF-7), and blood (Namalwa, K-562). nih.goviiarjournals.org The cytotoxic effect is potent, with lethal doses (LD50) observed in the low micromolar range for many derivatives. nih.goviiarjournals.orgiiarjournals.org This suggests that the N-acyl structure itself is a key determinant of cytotoxicity against cancer cells of diverse histological origins. nih.goviiarjournals.org
| N-Acyl Dopamine Derivative | HOS (Osteosarcoma) LD50 (µM) | IMR-32 (Neuroblastoma) LD50 (µM) | MCF-7 (Breast Cancer) LD50 (µM) | Namalwa (Burkitt's Lymphoma) LD50 (µM) | K-562 (Myelogenous Leukemia) LD50 (µM) | Source |
|---|---|---|---|---|---|---|
| N-Arachidonoyl-DA (20:4) | 2.5 | 10 | 80 | 2.5 | 2.5 | iiarjournals.orgiiarjournals.org |
| N-Docosahexaenoyl-DA (22:6) | 0.5 | 10 | 40 | 0.5 | 1.5 | iiarjournals.orgiiarjournals.org |
| N-Oleoyl-DA (18:1) | 1.0 | 1.0 | 20 | 1.0 | 1.0 | iiarjournals.orgiiarjournals.org |
| N-Palmitoyl-DA (16:0) | 10 | 10 | 80 | 10 | 10 | iiarjournals.orgiiarjournals.org |
Role in Immunogenic Cancer Treatment
Immunogenic cancer treatment is an approach that seeks to stimulate the patient's own immune system to recognize and attack tumor cells. A key aspect of this is the induction of immunogenic cell death (ICD), a form of cancer cell death that releases specific signals, known as damage-associated molecular patterns (DAMPs), which alert and activate the immune system. oncodaily.commdpi.com Despite the investigation of various classes of molecules for their ability to induce ICD, a review of the available scientific literature did not yield specific research on the role of this compound derivatives in this context. The potential for these lipid amides to modulate anti-tumor immune responses or induce ICD remains an unexplored area of investigation.
Neuropharmacological Investigations
The neuropharmacological activities of this compound derivatives are primarily linked to the endocannabinoid system, a crucial neuromodulatory system involved in regulating a wide array of physiological processes. This link is established through the structural similarity of certain this compound compounds to anandamide (N-arachidonoylethanolamine), a key endogenous cannabinoid neurotransmitter. universiteitleiden.nlwikipedia.org
Several synthetic this compound derivatives have been developed as stable analogs of anandamide. google.com For example, CB-25 (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide) and CB-52 (N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide) are this compound-based compounds that exhibit high binding affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. google.commdpi.comresearchgate.net CB-25 has been characterized as an inverse agonist for the CB1 receptor. google.comresearchgate.net The interaction of these this compound derivatives with cannabinoid receptors highlights their potential to modulate neurological functions in which the endocannabinoid system is implicated, such as pain perception, mood, and memory. iiarjournals.org
Furthermore, the activity of anandamide is tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its breakdown. wikipedia.orgnih.gov The inhibition of FAAH leads to an increase in the levels of anandamide, which can produce therapeutic effects such as neuroprotection, anxiety reduction, and pain relief. iiarjournals.org By preventing the degradation of anandamide, FAAH inhibitors can enhance endocannabinoid signaling and protect neurons from damage. iiarjournals.orgdovepress.comacs.org Given that this compound derivatives can act as anandamide mimetics, they represent a class of compounds with significant potential for the development of novel neuropharmacological agents, particularly as FAAH inhibitors or direct receptor modulators. iiarjournals.orgscirp.org
Modulation of the Endocannabinoid System
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. nih.govnih.gov this compound derivatives have been investigated for their ability to modulate this system, primarily through their interactions with cannabinoid receptors and key metabolic enzymes.
Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors that are key targets for both endogenous and exogenous cannabinoids. nih.govwikipedia.org CB1 receptors are predominantly found in the central and peripheral nervous systems, where they are involved in modulating neurotransmitter release. nih.govwikipedia.org In contrast, CB2 receptors are mainly expressed on immune cells and are associated with the modulation of cytokine release. nih.govnih.gov The development of selective ligands for these receptors is a significant area of research, with potential therapeutic applications in pain management, inflammatory disorders, and more. nih.govrsc.org
Several this compound derivatives have been synthesized and evaluated for their affinity and activity at cannabinoid receptors. For instance, CB-52 , or N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide, demonstrates high affinity for both CB1 and CB2 receptors, with Ki values of 210 nM and 30 nM, respectively. caymanchem.com In vitro studies have characterized CB-52 as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor. caymanchem.com Another derivative, CB-25 (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide), also shows affinity for both receptors and is considered a stable analog of anandamide and Δ⁹-tetrahydrocannabinol (THC). caymanchem.comnih.gov
The structural diversity of these ligands allows for functional selectivity, also known as biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor. nih.gov This property is of significant interest in drug development as it may allow for the design of compounds with more specific therapeutic effects and fewer side effects. nih.gov
Table 1: Cannabinoid Receptor Activity of Selected this compound Derivatives
| Compound | Structure | CB1 Receptor Activity | CB2 Receptor Activity | Reference |
| CB-52 | N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide | Partial Agonist (K | Neutral Antagonist (K | caymanchem.com |
| CB-25 | N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide | Agonist | Agonist | caymanchem.comnih.gov |
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs). nih.govwikipedia.org This includes the endocannabinoid anandamide, the sleep-inducing lipid oleamide (B13806), and other N-acylethanolamines. wikipedia.orguniprot.org By hydrolyzing these signaling molecules, FAAH terminates their action. uniprot.orgresearchgate.net The enzyme is an integral membrane protein belonging to the serine hydrolase family. nih.gov Inhibition of FAAH leads to elevated levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govunimi.it This makes FAAH an attractive therapeutic target. nih.govunimi.it
Research has explored the potential of this compound derivatives as FAAH inhibitors. For example, certain N-acylethanolamines, which are structurally related to this compound, have been shown to interact with FAAH. researchgate.net The development of potent and selective FAAH inhibitors is an active area of research. While specific this compound-based FAAH inhibitors are being investigated, detailed findings on their direct inhibitory activity are part of ongoing research. The general principle involves designing molecules that can bind to the active site of FAAH, preventing it from breaking down anandamide and other FAAs. pnas.org
Monoacylglycerol lipase (B570770) (MAGL) is another critical serine hydrolase involved in the endocannabinoid system. nih.govnih.gov Its primary role is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. nih.govnih.gov This action not only terminates 2-AG signaling but also provides arachidonic acid, a precursor for prostaglandins and other inflammatory mediators. nih.govnih.gov MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain. nih.govfrontiersin.org Consequently, inhibiting MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, pain, and cancer, by elevating 2-AG levels and reducing the production of pro-inflammatory eicosanoids. nih.govfrontiersin.org
The development of selective MAGL inhibitors is a significant focus of drug discovery. nih.govfrontiersin.org Potent and selective inhibitors like JZL 184 and JJKK 048 have been developed and studied extensively. rndsystems.com While the provided information does not detail specific this compound derivatives as MAGL inhibitors, the broader class of lipid-like molecules is under investigation for this purpose. The inhibition of MAGL by such compounds would be expected to potentiate endocannabinoid signaling and exert therapeutic effects. nih.gov
Table 2: Key Enzymes in Endocannabinoid Degradation
| Enzyme | Primary Substrate(s) | Function | Location | Reference |
| FAAH | Anandamide, Oleamide, N-acylethanolamines | Hydrolyzes fatty acid amides to terminate their signaling. | Integral membrane protein, found in various tissues including brain, liver, and pancreas. | nih.govuniprot.org |
| MAGL | 2-Arachidonoylglycerol (2-AG) | Hydrolyzes monoacylglycerols, primarily 2-AG, into fatty acids and glycerol. | Associated with membranes in the brain and peripheral tissues. | unimi.itnih.govmdpi.com |
Cannabinoid Receptor (CB1 and CB2) Ligand Activity
Transient Receptor Potential Ankyrin Type-1 (TRPA1) Channel Agonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is an excitatory ion channel primarily expressed in sensory neurons. nih.govmdpi.com It functions as a sensor for a wide variety of noxious stimuli, including environmental irritants, cold temperatures, and endogenous inflammatory mediators, leading to pain, itch, and neurogenic inflammation. nih.govfrontiersin.org TRPA1 is a non-selective cation channel, and its activation allows the influx of ions like Ca²⁺ and Na⁺, which can lead to cellular depolarization and signaling. mdpi.com The channel can be activated by compounds that covalently modify cysteine residues or by non-covalent agonists that bind to a distinct pocket. nih.govnih.gov
The interaction of this compound derivatives with TRPA1 channels is an area of interest. N-acyl amides, a class to which this compound belongs, have been shown to interact with TRP channels. For example, N-acyl taurines are known agonists of the TRP family of calcium channels. unimi.it Activation of TRPA1 by specific agonists can lead to distinct physiological responses. For instance, some agonists cause channel desensitization and transient pain, while others can induce persistent pain without desensitization. nih.govnih.gov This phenomenon, known as biased agonism, highlights the complexity of TRPA1 modulation and its potential for targeted therapeutic intervention. nih.gov Research is ongoing to characterize how different this compound derivatives might act as agonists or antagonists at the TRPA1 channel and the resulting physiological consequences. ijbs.com
Dopamine Pathway Interactions
The dopamine system is a critical neurotransmitter system involved in regulating motor control, motivation, reward, and cognitive functions. Interactions between the endocannabinoid system and the dopamine system are well-documented, with cannabinoid receptors modulating dopamine synthesis and release. mdpi.com
Specific this compound derivatives have been investigated for their potential to interact with dopamine pathways. For example, research into novel ropinirole (B1195838) analogues has included the synthesis of N-(3-((2-(2-Oxoindolin-4-yl)ethyl)(propyl)amino)propyl)decanamide, a compound structurally related to this compound, for evaluation at dopamine D2 receptors. rsc.org Furthermore, studies on N-phenyl piperazine (B1678402) analogs, designed as potential dopamine D3 receptor ligands, have included compounds with this compound-like structures. mdpi.comresearchgate.net These investigations aim to understand how modifications to the this compound structure can influence binding and activity at different dopamine receptor subtypes, which could have implications for treating neurological and psychiatric disorders.
Estrogenic Activity Profiling of Steroidal this compound Analogues
Estrogen receptors (ERs) are nuclear transcription factors that mediate the effects of estrogens. ebi.ac.uk They are key targets in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Antiestrogens, which block the action of estrogen, are a cornerstone of endocrine therapy. nih.gov
A significant area of research has focused on the development of steroidal this compound analogues as antiestrogenic agents. These compounds often consist of an estradiol core with a long this compound side chain attached, typically at the 7α or 11β position. researchgate.netmdpi.com This side chain plays a crucial role in determining the compound's estrogenic or antiestrogenic profile.
One notable example is ICI 164,384 (N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound), a pure antiestrogen with no intrinsic estrogenic activity. ebi.ac.uk It acts as a silent antagonist of the estrogen receptor. ebi.ac.uk Similarly, N-n-butyl-N-methyl-11-(3,17 beta-dihydroxyestra- 1,3,5(10)-trien-7 alpha-yl) this compound has been identified as a potent estrogen antagonist. researchgate.net
The position and nature of the this compound chain are critical. For instance, estradiol derivatives with an this compound side chain at the 11β-position were found to be devoid of in vitro estrogenic activity while maintaining high ER binding affinity. mdpi.com Furthermore, the introduction of a bromoalkylamide side chain at the 16α-position of estradiol, as in N-butyl, N-methyl, 11-[3',17' beta-(dihydroxy)-1',3',5' (10')-estratrien-16' alpha-yl]-9(R/S)-bromo this compound , resulted in a compound with both antiestrogenic activity and the ability to inhibit 17β-hydroxysteroid dehydrogenase, an enzyme involved in estrogen metabolism. nih.gov
These findings demonstrate that modifying the steroidal backbone with this compound side chains is a viable strategy for developing potent and pure antiestrogens for potential therapeutic use.
Table 3: Estrogenic and Antiestrogenic Activity of Selected Steroidal this compound Analogues
| Compound | Structure | Activity Profile | Reference |
| ICI 164,384 | N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound | Pure Estrogen Receptor Antagonist | ebi.ac.uk |
| N-n-butyl-N-methyl-11-(3,17 beta-dihydroxyestra- 1,3,5(10)-trien-7 alpha-yl) this compound | Potent Estrogen Antagonist | researchgate.net | |
| N-butyl, N-methyl, 11-[3',17' beta-(dihydroxy)-1',3',5' (10')-estratrien-16' alpha-yl]-9(R/S)-bromo this compound | Antiestrogenic; Inhibitor of 17β-HSD | nih.gov |
Applications in Plant Biology Research
This compound and its related N-acylamides have emerged as significant signaling molecules in plant biology. Research has particularly focused on their ability to modulate plant growth and development, revealing complex interactions with endogenous signaling pathways.
Modulation of Root Development in Model Organisms
Derivatives of this compound, particularly the structurally related C10 alkamide, N-isobutyl decanamide (B1670024), have been shown to be potent modulators of root system architecture in the model organism Arabidopsis thaliana. researchgate.netresearchgate.net Exogenous application of these fatty acid amides induces significant and dose-dependent changes in root development. oup.comnih.gov
Key research findings indicate that one of the most prominent effects is the inhibition of primary root growth. oup.comnih.gov Concurrently, these compounds stimulate the formation and emergence of lateral and adventitious roots. researchgate.netoup.com For instance, in wild-type Arabidopsis seedlings, treatment with N-isobutyl decanamide leads to a dose-dependent decrease in the length of the primary root while simultaneously increasing the number and density of lateral roots, resulting in a more exploratory root system. oup.comnih.gov This suggests that these amides influence the switch from primary to lateral root development programs. nih.gov Cellular analysis shows that N-isobutyl decanamide treatment can induce differentiation processes, such as root hair formation, closer to the primary root tip. oup.com
The effects are not limited to lateral roots; N-isobutyl decanamide also induces adventitious root formation in both intact seedlings and shoot explants of Arabidopsis. researchgate.netoup.com The response to these amides is genetically controlled, as demonstrated by the identification of the Arabidopsis mutant drr1 (decanamide-resistant root1), which shows resistance to the primary root growth inhibition and reduced lateral root formation when treated with N-isobutyl decanamide. oup.comnih.gov This mutant sustains more normal root meristematic activity under inhibitory concentrations of the alkamide, highlighting a specific signaling pathway for these molecules in plants. nih.gov
Table 1: Effects of N-isobutyl decanamide on Arabidopsis thaliana Root Architecture
| Parameter | Observation | Concentration Range | Reference(s) |
|---|---|---|---|
| Primary Root Growth | Inhibition | Dose-dependent (e.g., 20-50 µM) | oup.comnih.gov |
| Lateral Root Number | Increase | Dose-dependent | oup.com |
| Lateral Root Density | Increase | Dose-dependent | oup.comnih.gov |
| Adventitious Root Formation | Stimulation | Effective at ~30 µM | researchgate.netoup.com |
| Root Hair Formation | Induced closer to the primary root tip | 25-50 µM | oup.com |
Interactions with Nitric Oxide Signaling Pathways
The developmental changes in root architecture induced by this compound derivatives are intricately linked to nitric oxide (NO) signaling. researchgate.netoup.com Nitric oxide is a crucial gaseous signaling molecule in plants, involved in a wide array of physiological processes, including root development. researchgate.netfrontiersin.org Research provides compelling evidence that NO acts as an intermediate in the signaling cascade initiated by alkamides like N-isobutyl decanamide. oup.comresearchgate.net
Studies using the fluorescent probe 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA) have shown that the application of N-isobutyl decanamide to Arabidopsis roots leads to a rapid and sustained increase in NO accumulation. researchgate.netoup.com This NO production is particularly localized in the meristematic region of the primary root tip and in the zones of lateral and adventitious root initiation, correlating spatially and temporally with the observed developmental changes. researchgate.netoup.com
The causal link between the alkamide and NO was further established through pharmacological and genetic experiments. oup.com
NO Donors: Applying NO donors such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP) to Arabidopsis seedlings mimics the effects of N-isobutyl decanamide, causing inhibition of primary root growth and promotion of lateral root formation in a dose-dependent manner. oup.comresearchgate.net
NO Scavengers: The morphogenetic effects of N-isobutyl decanamide are significantly reduced when co-applied with NO scavengers like cPTIO. oup.comresearchgate.net For example, the proliferative capacity of primary root meristems, which is typically inhibited by the alkamide, can be restored by the addition of a NO scavenger. oup.com
NO-related Mutants: Investigations using Arabidopsis mutants defective in NO biosynthesis (nia1 nia2) or signaling (Atnoa1) revealed a reduced lateral root response to N-isobutyl decanamide, although the primary root growth inhibition remained largely unaffected. oup.com This suggests that NO is a critical component specifically for the alkamide-induced promotion of lateral roots. oup.comresearchgate.net
These findings confirm that N-isobutyl decanamide and related compounds modulate root system architecture by activating an NO-dependent signaling pathway. researchgate.netplos.org This interaction highlights a sophisticated mechanism by which plants perceive and respond to these lipid signals to adjust their growth and development. oup.com
Table 2: Evidence for the Interaction between N-isobutyl decanamide and Nitric Oxide (NO) Signaling in Arabidopsis Root Development
| Experimental Approach | Compound/Mutant | Key Finding | Reference(s) |
|---|---|---|---|
| NO Detection | N-isobutyl decanamide + DAF-2DA | Increased NO fluorescence in primary root tip and sites of lateral root formation. | researchgate.netoup.com |
| Pharmacological (Mimicry) | Sodium Nitroprusside (SNP), SNAP | Inhibited primary root growth and promoted lateral root formation, similar to the alkamide. | oup.comresearchgate.net |
| Pharmacological (Scavenging) | N-isobutyl decanamide + cPTIO | Decreased the morphogenetic effects of the alkamide. | oup.comresearchgate.net |
| Genetic (Biosynthesis) | nia1 nia2 mutants | Showed reduced lateral root response to the alkamide. | oup.com |
| Genetic (Signaling) | Atnoa1 mutant | Displayed reduced lateral root response to the alkamide. | oup.com |
Mechanistic Elucidation of Biological Actions of Undecanamide Derivatives
Molecular Target Identification and Binding Studies
The interaction of undecanamide derivatives with various protein targets is a key area of investigation to elucidate their mechanism of action. These studies often involve assessing the binding affinity and selectivity of the compounds for specific receptors.
Several studies have focused on the interaction of this compound derivatives with estrogen receptors (ERs), which are crucial mediators of hormonal signaling and are implicated in various physiological and pathological processes, including breast cancer. Notably, estradiol (B170435) derivatives featuring an this compound side chain have been synthesized and evaluated for their ER binding affinity.
Research has shown that attaching an this compound side chain to the estradiol scaffold can significantly modulate the compound's interaction with ERs. For instance, a series of 11β-amidoalkyl estradiols have been developed as pure antiestrogens. Among these, N-methyl-N-isopropyl-(3,17β-dihydroxy-estra-1,3,5(10)-trien-11β-yl)-undecanamide (RU 51625) and its 17α-ethynyl derivative (RU 53637) have demonstrated good relative binding affinities (RBAs) for the estrogen receptor. These compounds not only bind to the receptor but also exhibit potent antiproliferative effects on breast cancer cell lines.
Another significant this compound derivative is N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl)this compound, also known as ICI 164,384. This compound is a steroidal antiestrogen (B12405530) that acts as a silent antagonist of the ER with no intrinsic estrogenic activity, classifying it as a pure antiestrogen.
The introduction of an this compound side chain at various positions on the steroidal nucleus appears to be a viable strategy for developing compounds with high ER binding affinity and tailored estrogenic or antiestrogenic profiles.
Table 1: Estrogen Receptor Binding Affinity of Selected this compound Derivatives
| Compound Name | Structure | Receptor Target | Binding Affinity/Activity |
|---|---|---|---|
| N-methyl-N-isopropyl-(3,17β-dihydroxy-estra-1,3,5(10)-trien-11β-yl)-undecanamide (RU 51625) | Estradiol derivative with an 11β-undecanamide side chain | Estrogen Receptor (ER) | Good Relative Binding Affinity |
| 17α-ethynyl derivative of RU 51625 (RU 53637) | Estradiol derivative with an 11β-undecanamide and 17α-ethynyl group | Estrogen Receptor (ER) | Good Relative Binding Affinity |
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a critical regulator of numerous physiological processes. While long-chain fatty acid amides, in general, are known to interact with cannabinoid receptors, specific data on the binding affinity and selectivity of this compound derivatives for CB1 and CB2 are limited in the current scientific literature.
Some studies have investigated related N-acyl amides. For instance, N-arachidonoyl-dopamine (an N-acyl-dopamine) has been shown to have a 40-fold selectivity for CB1 over CB2 receptors, with a Ki of 250 nM for CB1. However, it is important to note that these findings are for structurally distinct classes of amides and cannot be directly extrapolated to this compound derivatives. Further research is required to specifically characterize the interaction of this compound derivatives with cannabinoid receptors.
Beyond the well-documented interactions with estrogen receptors and certain metabolic enzymes, the broader protein-ligand interaction profile of this compound derivatives is not extensively characterized. General studies on protein-protein interactions (PPIs) and the challenges of targeting them with small molecules are ongoing fields of research.
Some research on related long-chain fatty acid amides has suggested potential interactions with other proteins. For example, N-phenyl-dodecanamide has been reported to interact with enzymes like acetylcholinesterase and carbonic anhydrase. However, specific and quantitative data on the interaction of this compound derivatives with other protein targets are currently scarce in the published literature.
Cannabinoid Receptor (CB1, CB2) Interaction Analysis
Enzyme Inhibition Kinetics and Specificity
This compound derivatives have also been investigated for their potential to inhibit key enzymes involved in steroid metabolism and endocannabinoid signaling.
17β-Hydroxysteroid dehydrogenase (17β-HSD) is a crucial enzyme in the biosynthesis of active estrogens and androgens. The inhibition of 17β-HSD, particularly type 1 (17β-HSD1), is a promising strategy for the treatment of estrogen-dependent diseases.
Specific this compound derivatives have been identified as potent inhibitors of this enzyme. For example, a 16α-(bromoalkylamide) derivative of estradiol, N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound, has been shown to completely inhibit 17β-HSD with an IC50 value of 10.6 μM.
Another notable inhibitor is N-n-Butyl-N-methyl-ll-(16'α-chloro-3',17'β-dihydroxyestra-1',3',5'(10')-trien-7'α-yl)this compound (EM-139). This compound acts as a dual-site inhibitor, targeting both the estrogen receptor and 17β-HSD1, with a reported Ki of 6 μM for the latter. The dual-action of such compounds makes them particularly interesting candidates for further development.
Table 2: Inhibition of 17β-Hydroxysteroid Dehydrogenase by this compound Derivatives
| Compound Name | Structure | Target Enzyme | Inhibition Data |
|---|---|---|---|
| N-butyl, N-methyl, 11-[3',17'β-(dihydroxy)-1',3',5'(10')-estratrien-16'α-yl]-9(R/S)-bromo this compound | Estradiol derivative with a 16α-bromo this compound side chain | 17β-HSD | IC50 = 10.6 μM |
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH can lead to an increase in endogenous anandamide levels, which has therapeutic potential for various conditions.
While the inhibition of FAAH by various classes of compounds is an active area of research, there is a lack of specific data on the modulation of FAAH activity by this compound derivatives in the scientific literature. Studies have been conducted on other long-chain fatty acid N-benzylamides, known as macamides, which have shown inhibitory activity against FAAH with IC50 values in the range of 10-17 μM. However, direct evidence for FAAH inhibition by this compound derivatives, along with kinetic data, remains to be established through dedicated research.
Investigation of Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate cannabinoid receptor signaling. While direct studies on this compound are limited, research on related fatty acid amides and MAGL inhibitors provides a framework for understanding potential mechanisms.
The inhibition of MAGL can be either reversible or irreversible. nih.gov Irreversible inhibitors, such as the well-characterized compound JZL184, often act by covalently modifying the enzyme's active site, specifically a catalytic serine nucleophile. nih.govrndsystems.com This leads to a sustained blockade of 2-AG hydrolysis. nih.gov Reversible inhibitors, on the other hand, bind non-covalently to the enzyme. For instance, the natural terpenoids pristimerin (B1678111) and euphol (B7945317) have been shown to reversibly inhibit MAGL by interacting with a hydrophobic pocket near the active site. nih.gov
The inhibition of MAGL has tissue-specific consequences. In the brain, MAGL blockade results in significant elevation of 2-AG levels. nih.gov However, in peripheral tissues, the impact on other monoglycerides (B3428702) can be more pronounced. nih.gov This highlights the differential roles of MAGL in regulating lipid metabolism across various parts of the body. Given that this compound is a fatty acid amide, its derivatives could potentially be designed to interact with the hydrophobic regions of the MAGL active site, similar to other lipid-like inhibitors.
Cytochrome P450-Mediated Metabolism and Oxidation Pathways
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids and their derivatives. wikipedia.orgmdpi.com These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, such as oxidation, which typically convert lipophilic substances into more water-soluble products to facilitate their excretion. mdpi.comdynamed.com
The metabolism of fatty acid amides, particularly N-acylethanolamines (NAEs) like anandamide, by CYP enzymes has been documented. wikipedia.orgmdpi.comresearchgate.net These reactions often involve the oxidation of the acyl chain. For example, the endocannabinoid anandamide can be oxidized by several human CYP enzymes, leading to various metabolites, some of which possess their own biological activity. wikipedia.orgnih.gov
Common oxidative reactions catalyzed by CYPs include hydroxylation and epoxidation. nih.govnih.gov For a compound like this compound, with its long aliphatic undecyl (C11) chain, CYP-mediated metabolism would likely involve hydroxylation at various positions along the chain or at the terminal (ω) or near-terminal (ω-1) carbons. A stable analog of anandamide, N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)-undecanamide (CB-25), has been shown to be oxidized by P450 4X1, indicating that this compound structures can serve as substrates for CYP enzymes. nih.gov
Cellular and Subcellular Mechanism Analysis
Cell Cycle Analysis and Apoptotic Induction
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to programmed cell death, or apoptosis. nih.gov The interplay between cell cycle arrest and the induction of apoptosis is a common mechanism of action for many bioactive compounds. ualberta.caacademicjournals.org
Research into various natural and synthetic compounds has demonstrated their ability to halt the cell cycle at specific phases (e.g., G1, S, or G2/M) and trigger apoptosis. ualberta.caacademicjournals.orgresearchgate.net For example, a novel sulfonamide derivative was shown to arrest K562 leukemia cells in the G2/M phase and Jurkat cells in the G0/G1 phase, subsequently inducing apoptosis through both intrinsic and extrinsic pathways. ualberta.ca This process often involves the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and caspases. nih.govacademicjournals.org While specific studies focusing on this compound's effect on the cell cycle and apoptosis are not detailed in the provided results, its nature as a bioactive lipid amide suggests it could influence these fundamental cellular processes, a common characteristic of this compound class.
Quorum Sensing Inhibition in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation, based on population density. springermedizin.degoogle.com.pg This communication relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. wikipedia.orgasm.org
The structure of AHLs consists of a homoserine lactone ring attached to an acyl chain of varying length. frontiersin.org This structural similarity to fatty acid amides like this compound suggests a potential for interference. Molecules that disrupt QS, known as quorum sensing inhibitors (QSIs), are of significant interest as potential anti-pathogenic agents. springermedizin.debrieflands.com Inhibition can occur by degrading the AHL signal molecule or by blocking the signal receptor protein. frontiersin.orgscirp.org
Studies have shown that compounds structurally similar to AHLs can act as inhibitors. For example, a derivative of dodecanamide (B72619) (a C12 amide), 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide, is a known AHL involved in the QS system of Pseudomonas aeruginosa. brieflands.compnas.org Given this, this compound (a C11 amide) and its derivatives are plausible candidates for acting as antagonists to AHL-based QS systems, potentially by competing with the natural AHL for binding to its receptor, such as LuxR-type proteins. google.com.pgasm.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. collaborativedrug.comwikipedia.org By systematically modifying parts of a molecule, researchers can identify which chemical groups are crucial for its function. wikipedia.org Structure-property relationship (SPR) studies similarly correlate structure with physicochemical properties like solubility and stability. researchgate.netresearchgate.net
For fatty acid amides, the length of the alkyl chain is a critical determinant of activity. In a study of ceramide trafficking inhibitors based on a dodecanamide (C12) scaffold, analogues with varying acyl chain lengths were synthesized. nih.gov The results showed that the optimal chain length for inhibitory activity was C13. nih.gov Similarly, for a series of N-[3-(dialkylamino)propyl]alkanamides, longer alkyl chains (e.g., C12) were found to enhance micelle stability, while shorter chains (e.g., C8) improved water solubility.
Interactive Data Table: SAR of Dodecanamide Analogues
The following table summarizes hypothetical SAR data for N-substituted dodecanamide analogues, illustrating how changes in the head group and acyl chain could affect a biological endpoint, such as enzyme inhibition.
| Compound ID | Acyl Chain Length | Head Group Modification | Inhibitory Concentration (IC50, nM) | Relative Potency |
|---|---|---|---|---|
| Reference-C12 | C12 (Dodecanamide) | Standard Amide | 150 | 1.0x |
| Analog-C11 | C11 (this compound) | Standard Amide | 200 | 0.75x |
| Analog-C13 | C13 | Standard Amide | 50 | 3.0x |
| Analog-C14 | C14 | Standard Amide | 100 | 1.5x |
| Analog-C12-OH | C12 (Dodecanamide) | Hydroxylated | 300 | 0.5x |
| Analog-C12-F | C12 (Dodecanamide) | Fluorinated | 120 | 1.25x |
Influence of Alkyl Chain Length and Branching
The this compound core features a saturated 11-carbon alkyl chain. The length and conformation of this chain are critical determinants of biological activity, primarily by influencing the compound's lipophilicity and its ability to fit into the hydrophobic pockets of target proteins.
Research on analogous lipid-like molecules, such as ceramides, provides significant insights. A study on synthetic ceramide analogues, some incorporating an this compound structure, found that the presence of branched alkyl chains can enhance biological potency. nih.gov In one instance, a ceramide analogue featuring a branched chain as part of its sphingosine (B13886) core, N-[(3E)(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-8-methyl-6-(2-methylpropyl)non-3-enyl]this compound, demonstrated superior induction of apoptosis compared to the short-chain C2 ceramide standard. nih.gov This suggests that branching can optimize the molecule's conformation for interaction with its target.
Studies on other receptor systems also highlight the importance of the alkyl chain. For instance, in cannabimimetic indoles, an alkyl chain length of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a dramatic decrease in binding affinity. nih.gov Similarly, for Δ9-THC analogues, activity at the CB1 receptor is maximal with an eight-carbon side chain; longer chains are associated with decreased activity. caymanchem.com While not this compound derivatives, these findings establish a general principle: there is an optimal alkyl chain length for fitting into a receptor's binding site, and deviations from this optimum diminish activity. Branching adds another layer of complexity, potentially improving potency by enhancing the fit or altering the molecule's physicochemical properties. nih.govresearchgate.net
Table 1: Influence of Alkyl Chain Characteristics on Biological Activity This table is illustrative, drawing principles from related compounds to apply to this compound derivatives.
| Structural Modification | Observed Effect | Potential Mechanism | Reference Principle |
|---|---|---|---|
| Optimal Length (e.g., 5-8 carbons in analogues) | Maximizes receptor binding affinity. | Achieves ideal hydrophobic interactions within the binding pocket. | nih.gov, caymanchem.com |
| Increased Length (beyond optimum) | Decreases binding affinity. | Steric hindrance prevents proper seating in the binding site. | nih.gov |
| Chain Branching | Can improve potency. | Improves conformational lock-and-key fit with the target. | nih.gov |
Impact of Halogenation on Biological Profiles
Halogenation is a common medicinal chemistry strategy used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Introducing halogen atoms (F, Cl, Br, I) to the this compound structure can significantly impact its biological activity by altering lipophilicity, metabolic stability, and binding interactions. nih.gov
The introduction of a bromine atom, as seen in 10-bromo-N-vanillyl-undecanamide , can modify the compound's lipophilicity and its ability to interact with cellular membranes or specific receptors. ontosight.ai This can, in turn, affect its bioavailability and efficacy. ontosight.ai Furthermore, halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a receptor's binding site, which can increase binding affinity. mdpi.com
Studies on steroidal derivatives have provided concrete examples. The biological activity of estradiol derivatives bearing a 7α-undecanamide side chain was significantly influenced by fluorination. researchgate.net Researchers compared the estrogen receptor (ER) binding affinity of N-n-butyl-N-methyl-11-(3,17β-dihydroxyestra-1,3,5(10)-trien-7α-yl) this compound with its heptafluorobutyl analogue. While fluorination can sometimes increase metabolic stability, it can also alter receptor affinity. researchgate.net In a different class of compounds, antagonists for the A2B adenosine (B11128) receptor, monohalogenation at one position produced potent ligands, whereas halogenation at another position led to a size-dependent decrease in affinity. diva-portal.orgnih.gov This highlights that the position of halogenation is as critical as the presence of the halogen itself.
Table 2: Effect of Halogenation on this compound Derivatives and Related Compounds
| Compound/Derivative Type | Halogenation | Observed Impact | Reference |
|---|---|---|---|
| N-vanillyl-undecanamide | Bromination (at C-10) | Modifies lipophilicity and potential receptor interactions. | ontosight.ai |
| Estradiol-undecanamide conjugate | Perfluoroalkylation of N-alkyl group | Alters binding affinity for the estrogen receptor. | researchgate.net |
| Adenosine Receptor Antagonists (analogy) | Monohalogenation (at position 8) | Produces potent ligands irrespective of halogen type. | diva-portal.org, nih.gov |
| Adenosine Receptor Antagonists (analogy) | Monohalogenation (at position 7) | Size-dependent decrease in binding affinity. | diva-portal.org, nih.gov |
Role of Aromatic and Vanillyl Moieties
Attaching aromatic groups, such as a vanillyl moiety, to the nitrogen atom of this compound introduces significant structural and electronic features that can govern biological interactions. The vanillyl group in 10-bromo-N-vanillyl-undecanamide imparts an aromatic character to the molecule. ontosight.ai This can influence its solubility, stability, and interactions with enzymes or receptors. ontosight.ai The vanillyl moiety itself is a known pharmacophore, present in compounds like capsaicin (B1668287), and is associated with analgesic and anti-inflammatory effects. ontosight.ai Its presence in an this compound derivative suggests a potential for similar activities by interacting with targets like transient receptor potential (TRP) channels.
Larger aromatic systems, such as the steroidal A-ring in estradiol-undecanamide conjugates, also play a defining role. researchgate.net In these molecules, the this compound chain acts as a linker or side chain attached to the steroid core. The biological activity, such as estrogen receptor antagonism, is dictated by the combination of the steroidal aromatic portion binding to the receptor and the long this compound chain occupying a specific region of the ligand-binding domain. researchgate.net The aromatic system serves as an anchor, orienting the this compound chain to elicit a specific biological response.
Significance of Linkage Chemistry (e.g., Thioether, Disulfide bonds)
The nature of the chemical bond linking the this compound core to other functional moieties is critical for the derivative's stability and mechanism of action. Thioether (C-S-C) and disulfide (C-S-S-C) bonds are two important linkages with distinct properties.
A thioether linkage is a stable, covalent bond that is generally resistant to biological cleavage. This stability makes it an ideal linker for creating long-lasting derivatives where the this compound portion needs to remain permanently attached to another moiety, such as in the development of antiestrogens or other receptor antagonists. dntb.gov.ua
In contrast, a disulfide bond is a redox-sensitive linkage. It is stable in the oxidizing extracellular environment but can be readily cleaved by reducing agents such as glutathione, which is present in high concentrations inside cells. This property makes disulfide bonds excellent as reversible or cleavable linkers for drug delivery systems. nih.govresearchgate.net An this compound derivative linked via a disulfide bond could be designed to release its active component upon entering the reducing environment of the cytoplasm, providing a targeted mechanism of action. While direct examples in this compound derivatives are not prominent in the provided literature, the principle is widely applied in biochemistry and drug design. nih.gov
Table 3: Comparison of Thioether and Disulfide Linkages in Derivatives
| Linkage Type | Key Property | Biological Implication | Potential Application |
|---|---|---|---|
| Thioether (-S-) | Stable, non-cleavable | Creates a permanent conjugate. | Stable receptor antagonists. dntb.gov.ua |
| Disulfide (-S-S-) | Redox-sensitive, cleavable | Allows for triggered release of a payload in a reducing environment (e.g., intracellular). | Intracellular drug delivery. nih.gov |
Stereochemical Considerations in Activity
Chirality plays a crucial role in the biological activity of many pharmaceuticals, as biological targets like enzymes and receptors are themselves chiral. mdpi.com For this compound derivatives containing one or more stereocenters, the specific three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on potency and efficacy.
Different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. One isomer may bind with high affinity to a receptor, while another may bind weakly or not at all. This principle of enantioselective recognition has been observed in various classes of compounds. diva-portal.org For example, in a study of nature-inspired acivicin (B1666538) derivatives, only isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.com This was attributed not necessarily to a difference in target binding, but to stereoselective uptake by amino acid transport systems. mdpi.com
This suggests two key mechanisms by which stereochemistry can influence the action of an this compound derivative:
Target Binding: The precise 3D shape of an isomer may be required for a complementary fit into the binding site of a target protein.
Cellular Uptake and Distribution: The stereochemistry of a molecule can affect its recognition and transport by membrane proteins, leading to different intracellular concentrations between isomers. mdpi.com
Therefore, when designing and evaluating this compound derivatives, controlling and defining the stereochemistry is essential for achieving the desired biological effect and understanding its mechanism of action.
Analytical and Characterization Methodologies in Undecanamide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of undecanamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
In ¹H NMR spectroscopy, the protons of the amide group (-CONH₂) are expected to appear as a broad signal due to nitrogen's quadripolar moment and chemical exchange. The α-methylene protons (-CH₂-CO) adjacent to the carbonyl group are typically found in the range of δ 2.0-2.2 ppm. The long chain of methylene (B1212753) groups (-(CH₂)₈-) will present as a large, complex signal around δ 1.2-1.4 ppm, often referred to as the "methylene envelope." The terminal methyl group (-CH₃) protons are the most shielded and will appear furthest upfield, typically around δ 0.8-0.9 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift in the range of 170-180 ppm. The α-carbon will appear around δ 35-40 ppm. The carbons of the long alkyl chain will have signals between δ 20-35 ppm, while the terminal methyl carbon will be the most shielded, appearing around δ 14 ppm. For instance, in the closely related dodecanamide (B72619), ¹³C NMR data is well-documented and provides a strong comparative model. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data estimated based on typical values for long-chain amides and data for dodecanamide.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CONH₂ | 5.5 - 7.5 (broad) | 175 - 178 |
| α-CH₂ | 2.1 - 2.3 | 35 - 37 |
| -(CH₂)₈- | 1.2 - 1.6 | 25 - 33 |
| β-CH₂ | ~1.6 | ~26 |
| Terminal -CH₃ | 0.8 - 0.9 | ~14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. data.gov The primary amide group is central to its structure and gives rise to several characteristic absorption bands.
The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3370-3170 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a very strong and sharp absorption that occurs in the range of 1680-1630 cm⁻¹. Another important band is the N-H bending vibration, or Amide II band, which is found between 1650 and 1515 cm⁻¹. The long alkyl chain will produce strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. While a specific spectrum for this compound is not universally published, data for N,N-Bis(2-hydroxyethyl)this compound shows a characteristic carbonyl group absorption at 1,650 cm⁻¹ and hydroxyl stretches near 3,300 cm⁻¹. vulcanchem.com
Table 2: Characteristic FT-IR Absorption Bands for this compound Values are typical for primary long-chain amides.
| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3350 and ~3180 | Medium-Strong |
| C-H Stretch (Alkyl) | ~2920 and ~2850 | Strong |
| C=O Stretch (Amide I) | ~1640 | Strong, Sharp |
| N-H Bend (Amide II) | ~1630 | Medium |
| CH₂ Scissoring | ~1465 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the this compound molecule (C₁₁H₂₃NO, molecular weight 185.31 g/mol ) will form a molecular ion (M⁺•) at an m/z (mass-to-charge ratio) of 185. nih.gov
A characteristic fragmentation of primary amides is the McLafferty rearrangement, which for this compound would result in a prominent peak at m/z 59, corresponding to the [CH₂=C(OH)NH₂]⁺• ion. Other significant fragments would arise from cleavage of the alkyl chain. The mass spectrum of dodecanamide, a close homolog, shows its molecular ion at m/z 199 and a base peak at m/z 59, which strongly supports this fragmentation pattern. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Fragmentation pattern predicted based on general amide fragmentation and data for dodecanamide.
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 185 | [C₁₁H₂₃NO]⁺• | Molecular Ion (M⁺•) |
| 59 | [C₂H₅NO]⁺• | Base Peak (McLafferty Rearrangement) |
| 72 | [C₃H₆NO]⁺ | α-cleavage fragment |
| 86, 100, 114... | [CnH2nNO]⁺ | Cleavage along the alkyl chain |
Chromatographic Methods for Purity and Product Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for the analysis of fatty acid amides. researchgate.netnih.govcapes.gov.brresearchgate.net Reversed-phase HPLC is the most common mode used for these compounds. In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase.
For this compound, a typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acidifier like formic acid to ensure good peak shape. nih.gov Detection is commonly achieved using a UV detector at a low wavelength (around 200-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.govusf.eduosti.govnih.govresearchgate.net The retention time of this compound will depend on the specific conditions (column dimensions, flow rate, gradient profile, and temperature), but it will elute at a time characteristic of a C11 fatty amide under those conditions.
Table 4: Example HPLC Conditions for Primary Fatty Acid Amide Analysis Based on published methods for similar analytes. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Linear gradient from high A % to high B % |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detector | UV (205 nm) or Mass Spectrometer (ESI+) |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. For the analysis of a relatively nonpolar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used.
The mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is crucial for achieving good separation. A common starting point for amides is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is adjusted to achieve a retention factor (Rf) value for this compound that is ideally between 0.3 and 0.7. A more polar eluent will cause the this compound spot to move further up the plate (higher Rf), while a less polar eluent will result in less movement (lower Rf). Visualization of the spot can be achieved using a variety of methods, including iodine vapor or a phosphomolybdic acid stain, as this compound does not absorb UV light at 254 nm.
Table 5: Example TLC System for Fatty Amide Separation Based on systems used for similar neutral lipids.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Diethyl ether:Ethyl acetate:Acetic acid (75:10:13:1.2, v/v/v/v) |
| Visualization | Iodine vapor or Phosphomolybdic acid stain |
| Expected Rf | Dependent on exact mobile phase; less polar than fatty acids |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of the mass percentages of the elements present. For this compound, this method serves as a fundamental check of its elemental composition, ensuring it aligns with its theoretical formula, C₁₁H₂₃NO. This verification is crucial for confirming the identity and purity of a synthesized or isolated sample.
The process typically involves combustion analysis, a method where a precisely weighed sample of this compound is burned in a stream of pure oxygen at high temperatures. This combustion converts the elemental constituents into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These combustion products are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector. The mass of each element in the original sample is calculated from the masses of these products.
Based on the chemical formula of this compound (C₁₁H₂₃NO) and the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the theoretical elemental composition can be calculated. The molecular weight of this compound is approximately 185.31 g/mol . nih.gov
The theoretical mass percentages are as follows:
Carbon (C): (11 * 12.011 / 185.31) * 100% ≈ 71.28%
Hydrogen (H): (23 * 1.008 / 185.31) * 100% ≈ 12.49%
Nitrogen (N): (1 * 14.007 / 185.31) * 100% ≈ 7.56%
Oxygen (O): (1 * 15.999 / 185.31) * 100% ≈ 8.63%
In a research setting, the experimentally determined values from elemental analysis are compared against these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin of error, is considered a strong confirmation of the sample's purity and structural integrity. researchgate.net For instance, in the characterization of novel synthesized compounds, researchers present a direct comparison of the "calculated" versus the "found" percentages as a standard proof of composition. nih.gov
Below is an interactive data table summarizing the theoretical elemental composition of this compound. In a typical research report, this would be accompanied by a corresponding "Found (%)" column detailing the results from the experimental analysis of a specific sample.
| Element | Symbol | Atomic Mass (u) | Count in Molecule | Total Mass (u) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 71.28 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 12.49 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.63 |
| Total | C₁₁H₂₃NO | 185.311 | 100.00 |
This compositional verification is a critical quality control step in the synthesis and use of this compound in further research and applications, ensuring that the material at hand is indeed the intended compound.
Computational and in Silico Studies of Undecanamide Derivatives
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as an undecanamide derivative, and a biological macromolecule (receptor), typically a protein. researchgate.net These methods provide detailed insights into the binding process and the stability of the resulting complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy. A lower, more negative score typically indicates a more favorable and stronger interaction. jppres.com This method is crucial for understanding the structural basis of a compound's biological activity.
For instance, molecular docking has been utilized in the analysis of this compound's potential anti-inflammatory activity, alongside other organosulfur compounds. x-mol.net In such studies, the this compound derivative would be docked into the active site of an inflammatory target, such as a cyclooxygenase (COX) enzyme, to predict its binding pose and affinity. mdpi.com The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for the compound's inhibitory effect. mdpi.com
Table 1: Example of Molecular Docking Results for a Hypothetical this compound Derivative Against COX-2
| This compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|---|
| N-(2-hydroxyethyl)this compound | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530; Hydrophobic interactions with Tyr355 |
| N-phenylthis compound | Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Val523, Phe518 | Pi-pi stacking with Phe518; Hydrophobic interactions with Val523 |
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. jppres.com MD simulations model the atomic and molecular motions, providing a dynamic view of the complex's behavior in a simulated physiological environment. jksus.org Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). bioexcel.eu
RMSD measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site. researchgate.net
RMSF indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. jksus.orgbioexcel.eu
Radius of Gyration (Rg) describes the compactness of the protein structure. Significant changes in Rg can indicate that ligand binding induces conformational changes in the protein. bioexcel.euresearchgate.net
These analyses confirm whether the interactions predicted by docking are maintained, providing greater confidence in the binding mode. longdom.org
Table 2: Summary of Molecular Dynamics Simulation Analysis for a Protein-Undecanamide Complex
| Parameter | Description | Typical Indication of Stability |
|---|---|---|
| RMSD of Ligand | Measures the stability of the ligand's position relative to the protein's binding pocket. | Low and stable fluctuation (e.g., < 2-3 Å) throughout the simulation. bioexcel.eu |
| RMSF of Protein Residues | Measures the flexibility of individual amino acid residues. | Low fluctuations in the core structure; higher fluctuations in loop regions are normal. jksus.org |
| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | A stable value indicates no major unfolding or conformational changes. bioexcel.eu |
| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and protein. | Sustained hydrogen bonds throughout the simulation confirm key interactions. jksus.org |
Prediction of Ligand-Receptor Binding Modes
Pharmacokinetic (ADME) Prediction and Bioavailability Assessment
In silico ADME prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. ri.senih.gov These predictions are vital for evaluating a molecule's potential to become a viable drug, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov Numerous software platforms, such as SwissADME and PreADMET, are available to predict these properties based on a molecule's chemical structure. nih.gov
Key predicted parameters often include lipophilicity (LogP), water solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.gov Additionally, "drug-likeness" is assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and hydrogen bond donors/acceptors to predict oral bioavailability. nih.gov For this compound derivatives, these tools can predict how modifications to the amide group or the alkyl chain will affect their journey through the body. researchgate.net
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's rule compliant) |
| LogP (Lipophilicity) | 3.5 | Good balance for permeability and solubility |
| H-Bond Donors | 1 | Favorable for absorption (Lipinski's rule compliant) |
| H-Bond Acceptors | 1 | Favorable for absorption (Lipinski's rule compliant) |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Bioavailability Score | 0.55 | Good probability of having favorable pharmacokinetic properties |
Pharmacodynamic Modeling and Effect Prediction
Pharmacodynamic (PD) modeling aims to describe the relationship between drug concentration and its pharmacological effect over time. nih.gov In silico PD modeling uses mathematical equations to simulate how a drug's interaction with its target translates into a biological response. nih.gov These models can help predict a compound's potency (EC50) and maximum effect (Emax), and simulate the time course of its action. nih.gov
For this compound derivatives, PD modeling can be applied to quantify their therapeutic effects. For example, a derivative identified as a 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor, such as an estratrien-yl-undecanamide, could be modeled to predict how different concentrations inhibit the enzyme and affect hormone levels. core.ac.uk Similarly, the anti-inflammatory effects of an this compound derivative could be modeled by linking its binding affinity for a target like COX-2 to the reduction in prostaglandin (B15479496) synthesis. googleapis.com These models are crucial for optimizing dosing regimens and predicting clinical efficacy.
Table 4: Key Parameters in a Simple In Silico Pharmacodynamic Model
| PD Parameter | Description | Relevance for this compound Derivatives |
|---|---|---|
| Emax | The maximum possible therapeutic effect of the drug. | Predicts the highest level of, for example, anti-inflammatory or enzyme inhibitory activity achievable. |
| EC50 | The concentration of the drug that produces 50% of the maximum effect. | Indicates the potency of the this compound derivative; a lower EC50 means higher potency. |
| k_in / k_out | Turnover rates representing the production and degradation of a biological mediator (e.g., an inflammatory marker). | Models how the derivative affects the balance of biological substances to produce its effect. nih.gov |
| Ke0 | Rate constant for the equilibrium between the central (plasma) and effect compartments. | Describes any delay between achieving a certain plasma concentration and observing the therapeutic effect. nih.gov |
In Silico Toxicity Profiling and Carcinogenicity Prediction
In silico toxicology uses computational models to predict the potential adverse effects of chemicals on biological systems. nih.gov This approach is a critical component of modern safety assessment, enabling the early identification of compounds with potential liabilities for toxicity, thereby reducing the risk of late-stage drug development failures. immunocure.usri.se A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity. immunocure.us
These prediction models are typically based on Quantitative Structure-Toxicity Relationships (QSTR) or expert systems that recognize structural alerts—molecular substructures known to be associated with specific types of toxicity. nih.gov For any novel this compound derivative, in silico profiling would be used to screen for potential toxicities based on its structure, guiding further experimental testing and chemical modifications to improve its safety profile. uoa.gr
Table 5: Example of an In Silico Toxicity Profile for a Hypothetical this compound Derivative
| Toxicity Endpoint | Prediction Method/Model | Predicted Result | Confidence Level |
|---|---|---|---|
| Mutagenicity (Ames) | Structural Alerts (e.g., Toxtree) | Negative | High |
| Carcinogenicity | Statistical-based QSAR | Negative | Moderate |
| Hepatotoxicity | Structural Alerts | Low Risk | High |
| Skin Sensitization | Fragment-based Model | Low Risk | Moderate |
| hERG Inhibition (Cardiotoxicity) | Pharmacophore Model | Negative | High |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umweltbundesamt.de A QSAR model is an equation that correlates variations in physicochemical properties (descriptors) of the molecules with changes in their measured activity (e.g., inhibitory concentration, binding affinity). jbiochemtech.com
To build a QSAR model for this compound derivatives, a dataset of related compounds with known biological activities would be required. core.ac.uk Molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—are calculated for each compound. Statistical methods are then used to generate a model that best predicts the activity. jbiochemtech.com The resulting model can be used to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for enhancing or diminishing the desired biological effect. acs.org
Table 6: Example of a Hypothetical 2D-QSAR Model for this compound Derivatives
| Component | Description |
|---|---|
| Dependent Variable | Biological Activity (e.g., log(1/IC50)) |
| Independent Variables (Descriptors) | - ClogP (lipophilicity)
|
| Hypothetical QSAR Equation | log(1/IC50) = 0.45(ClogP) - 0.02(TPSA) + 0.01*(MW) + C |
| Interpretation | The positive coefficient for ClogP suggests that increasing lipophilicity enhances activity. The negative coefficient for TPSA suggests that increasing polarity decreases activity. |
Material Science and Industrial Applications of Undecanamide Derivatives
Development of Gelators for Fluid Oils
Low molecular weight organogelators (LMWGs) are small molecules that can self-assemble in organic liquids to form three-dimensional networks, effectively gelling the fluid. This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. google.commdpi.com Fatty acid amides, including derivatives of undecanamide, are a significant class of LMWGs.
Research into diamide (B1670390) derivatives has shown their effectiveness as LMWGs. worldscientific.com While much of the specific research has focused on the closely related C12 dodecanamide (B72619), the principles of self-assembly and gelation are applicable to this compound derivatives. For instance, studies on N,N'-alkanediylbis-dodecanamides revealed that the length of the methylene (B1212753) spacer group between the amide functionalities significantly impacts the self-assembly patterns and the morphology of the resulting gel. worldscientific.com This highlights the tunability of gel properties by altering the molecular structure of the gelator. The primary forces guiding the formation of the fibrous gel network are hydrogen bonding between amide groups, alongside hydrophobic interactions of the long alkyl chains. researchgate.net
The applications for such organogelators are diverse, including in the remediation of oil spills, where they can selectively congeal oil from water, and in the formulation of cosmetics, pharmaceuticals, and foods. mdpi.com The development of organogelators from renewable resources like fatty acids is also a key area of interest for creating environmentally sustainable materials. mdpi.com For example, derivatives of 12-hydroxystearic acid (HSA), another fatty acid, have been explored for their ability to form organogels with thixotropic properties, meaning they become fluid when agitated and return to a gel state at rest. google.comacs.org This tunability is crucial for advanced applications.
Table 1: Examples of Fatty Amide-Based Organogelators and Their Properties Note: This table includes dodecanamide derivatives, which are structurally similar to this compound derivatives and illustrate the gelation principles of long-chain fatty amides.
| Gelator Derivative | Key Structural Feature | Primary Interaction Force | Potential Application | Reference |
|---|---|---|---|---|
| N,N′-1,8-octanediylbis-dodecanamide | Diamine with even-numbered methylene spacer | Hydrogen Bonding, van der Waals | Quasi-solid-state electrolytes | worldscientific.com |
| N,N′-1,9-nonanediylbis-dodecanamide | Diamine with odd-numbered methylene spacer | Hydrogen Bonding, van der Waals | Quasi-solid-state electrolytes | worldscientific.com |
| N-3-hydroxypropyl dodecanamide | Single hydroxyl group on the N-alkyl chain | Hydrogen Bonding | Thixotropic agents in apolar fluids | acs.org |
| 12-Hydroxystearic acid (HSA) amides | Hydroxyl group on the fatty acid chain | Hydrogen Bonding | Thixotropic agents, formulation of greases | google.com |
Polymer Modification and Grafting in Material Science
This compound is the monomer for the high-performance bio-based polymer Polyamide 11 (PA 11), also known as Nylon 11. immould.comscribd.com Derived from castor oil, a renewable resource, Nylon 11 is recognized for its excellent mechanical properties, durability, and lower environmental impact compared to petroleum-based polyamides. immould.com Its properties include high flexibility, good thermal stability, low water absorption, and resistance to chemicals, making it suitable for demanding applications in the automotive, aerospace, and electronics industries. immould.comresearchgate.netgoogle.com
The modification of polymers through grafting is a key technique to enhance their properties or introduce new functionalities. nih.gov This involves covalently bonding polymer chains (grafts) onto a main polymer backbone. nih.gov Research has explored the reactive compatibilization of Nylon 11 with other polymers, such as polypropylene (B1209903) (PP), by using a grafted compatibilizer like maleic anhydride (B1165640) grafted PP (PP-g-MA). researchgate.net This process improves the miscibility and interfacial adhesion between the two polymers, resulting in a blended material with enhanced properties. researchgate.net
Furthermore, the creation of copolymers is another avenue for modification. Nylon 6 11, a copolyamide, is produced through the polymerization of caprolactam (the monomer for Nylon 6) and ω-aminoundecanoic acid (the monomer for Nylon 11). researchgate.net This copolymerization allows for the tailoring of properties, although studies show that the incorporation of caprolactam does not alter the fundamental crystal phase of the Nylon 11 component. researchgate.net The field of polymer grafting is continuously evolving, with methods like "grafting to," "grafting from," and "grafting through" providing versatile tools for creating advanced materials with tailored physicochemical properties. nih.gov
Table 2: Properties and Applications of this compound-Based Polymers
| Polymer/Composite | Key Feature | Notable Property | Application Area | Reference |
|---|---|---|---|---|
| Polyamide 11 (Nylon 11) | Bio-based monomer (from castor oil) | High impact strength, low water absorption, chemical resistance | Automotive, offshore pipelines, electronics | immould.comresearchgate.netgoogle.com |
| Nylon 11 / PP-g-MA / PP Blend | Reactive compatibilization | Improved phase homogeneity and miscibility | Advanced polymer blends | researchgate.net |
| Nylon 6 11 Copolymer | Copolymer of caprolactam and ω-aminoundecanoic acid | Modified thermal and mechanical properties | Specialty polymer applications | researchgate.net |
| Nylon 11 / Organoclay Nanocomposite | Reinforced with inorganic filler | Improved flexural modulus and impact strength | High-performance composites, sporting goods | google.com |
Research on this compound Derivatives as Surfactants and Lubricants
This compound derivatives, possessing both a hydrophobic alkyl tail and a hydrophilic headgroup, exhibit surface-active properties that make them valuable as surfactants and lubricant additives. Their amphiphilic nature allows them to reduce surface tension at interfaces, a key function in emulsification, foaming, and lubrication.
As surfactants, these derivatives find use in various formulations. Research on related long-chain fatty amides, such as dodecanamide derivatives, provides insight into their performance. For instance, N-(3-(bis(2-hydroxyethyl)amino)propyl)-dodecanamide is noted for its potential in cosmetics and pharmaceuticals due to its ability to form stable emulsions and solubilize hydrophobic substances. ontosight.ai Similarly, novel dicephalic (double-headed) cationic surfactants based on a dodecanamide structure have been synthesized and studied for their interfacial behavior. nih.gov Bio-based surfactants derived from sugars linked to fatty amides are also gaining attention as sustainable alternatives to petroleum-based products, showing good surface tension reduction and low toxicity. researchgate.netresearchgate.net
In the field of tribology, fatty amides are recognized as effective lubricant additives. They function as organic friction modifiers, adsorbing onto metal surfaces to form a protective layer that reduces friction and wear. Studies on a range of fatty amides, including dodecanamide (lauryl amide), have been conducted to establish a quantitative structure-activity relationship (QSAR), which helps in designing new additives with optimized performance. researchgate.net The addition of amide-based compounds to lubricating oils can also enhance their oxidation stability. chemmethod.com While much of the published data focuses on C12, C16, and C18 amides, the principles are directly applicable to this compound derivatives, which are expected to show similar friction-reducing and anti-wear properties. researchgate.net
Table 3: Applications of this compound and Related Fatty Amide Derivatives as Surfactants & Lubricants
| Derivative Class | Function | Mechanism of Action | Industrial Sector | Reference |
|---|---|---|---|---|
| Alkanolamides (e.g., Dodecanamide derivative) | Nonionic Surfactant | Reduces interfacial tension, forms stable emulsions | Cosmetics, Personal Care, Enhanced Oil Recovery | ontosight.ainih.gov |
| Dicephalic Cationic Amides (Dodecanamide-based) | Cationic Surfactant | Adsorbs at interfaces, structure influences surface activity | Specialty Formulations | nih.gov |
| Sugar-based Fatty Amides | Bio-surfactant | Lowers surface tension with high biocompatibility | Cosmetics, Pharmaceuticals, Detergents | researchgate.netresearchgate.net |
| Primary Fatty Amides (e.g., Lauryl Amide) | Lubricant Additive (Friction Modifier) | Forms an adsorbed film on metal surfaces to reduce friction and wear | Automotive, Industrial Lubricants | researchgate.net |
| Pyranopyrimidine derivatives | Multifunctional Lubricant Additive | Acts as an antioxidant and corrosion inhibitor | Industrial Lubricants | chemmethod.com |
Future Research Trajectories and Emerging Paradigms in Undecanamide Studies
Design and Synthesis of Novel Therapeutic Agents based on Undecanamide Scaffolds
The this compound structure serves as a valuable molecular scaffold in drug design, providing a backbone that can be systematically modified to create novel therapeutic agents. lifechemicals.com The principle of scaffold-based design involves identifying a core structure responsible for biological activity and then decorating it with various functional groups to enhance potency, selectivity, and pharmacokinetic properties. lifechemicals.combiosolveit.de Future research will focus on the rational design and synthesis of new this compound derivatives targeting a wide array of diseases.
Current research has already highlighted the potential of modifying fatty acid amide structures to generate compounds with anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net For instance, derivatives such as N-(4-Cyano-3-(trifluoromethyl)phenyl)this compound-methylcurcumin have been synthesized to target prostate cancer cells. nih.gov Similarly, the conjugation of the this compound chain to other bioactive moieties, like the vanillyl group in 11,11'-dithiobis(N-vanillyl-)this compound, is being explored for potential antioxidant and neuroprotective effects. ontosight.ai
Future efforts will likely involve:
Combinatorial Chemistry: Generating large libraries of this compound analogs by systematically altering the amide headgroup and modifying the aliphatic tail.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing these analogs to build comprehensive SAR models that guide the design of more effective compounds. nih.gov
Computational Modeling: Employing in silico methods like molecular docking to predict the binding of newly designed this compound derivatives to specific biological targets, such as enzymes or receptors. researchgate.net This approach can prioritize the synthesis of the most promising candidates.
| This compound Derivative | Potential Therapeutic Target/Application | Rationale for Design | Reference |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-11-(1,4-dioxan-2-yl)this compound | Cannabinoid Receptor 2 (CB2) Agonist; Anti-inflammatory, Antifibrotic | Structural similarity to known cannabinoid ligands for treating inflammatory diseases and tissue injury. | ontosight.ai |
| 12-amino-N-[4-(4-guanidinophenoxy)phenyl]dodecanamide | Antimicrobial, Antiviral, Anticancer | The guanidinophenoxy moiety is known to interact with biological targets involved in disease progression. | ontosight.ai |
| 10-bromo-N-vanillyl-undecanamide | Analgesic, Anti-inflammatory | Combines the vanillyl group (known for analgesic effects) with a brominated alkyl chain to modify lipophilicity and receptor interaction. | ontosight.ai |
| ICI 164,384 (7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol) | Estrogen Receptor Antagonist; Breast Cancer | Designed as a pure antiestrogen (B12405530) to inhibit tumor growth, including tamoxifen-stimulated growth. Note: This is an estradiol (B170435) derivative with a modified this compound-like side chain. | cancernetwork.com |
Exploration of Undiscovered Biological Activities and Pharmacological Potentials
While some biological activities of fatty acid amides are known, the full pharmacological spectrum of this compound and its derivatives remains largely unexplored. nih.govusf.edu Future research will aim to uncover novel bioactivities by screening these compounds against a wider range of biological targets. Fatty acid amides are a diverse class of lipids with many potential uses. mdpi.com
Emerging areas of investigation include:
Antimicrobial and Antifungal Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Studies have shown that related N-acyldiamines, such as N-(2-aminoethyl)dodecanamide, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Future work will likely test novel this compound compounds against a broad panel of pathogenic bacteria and fungi. mdpi.comnih.gov
Antiviral Properties: The potential of fatty acid amides to inhibit viral replication is an area of growing interest. ontosight.aimdpi.com
Metabolic Diseases: Given their role as endogenous signaling lipids, this compound derivatives could modulate metabolic pathways related to diabetes and obesity. researchgate.net
Neurological Disorders: The presence of fatty acid amides in the nervous system suggests they may play roles in neuro-regulation, pain perception, and anxiety, opening avenues for developing treatments for neurological and psychiatric conditions. nih.govusf.edu
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The biological activity of a molecule is often highly dependent on its three-dimensional structure, or stereochemistry. Advancements in synthetic organic chemistry now allow for the precise control of stereocenters during synthesis. Future research on this compound will increasingly focus on asymmetric synthesis and stereoselective functionalization to produce enantiomerically pure compounds. rsc.orgacs.org
Key research directions will include:
Stereoselective Synthesis: Developing catalytic methods to produce specific stereoisomers of this compound derivatives. This is crucial as different enantiomers can have vastly different pharmacological effects. researchgate.net
Late-Stage Functionalization: Creating new chemical reactions that can selectively introduce functional groups at specific positions (e.g., α or β to the amide) on a pre-formed this compound scaffold. rsc.org This allows for the rapid diversification of complex molecules.
Remote C-H Functionalization: Developing methods for the regioselective functionalization of the long aliphatic C-H bonds of the undecanoyl chain, a traditionally challenging task in organic synthesis. chinesechemsoc.org This would enable the creation of novel analogs with unique properties.
Integration of Multi-Omics Approaches in Mechanistic Studies
Understanding how a compound works at the molecular level is fundamental to drug development. The advent of "multi-omics" technologies—including genomics, proteomics, metabolomics, and lipidomics—provides a powerful, systems-level approach to elucidating mechanisms of action. oup.com Future studies on this compound will integrate these approaches to map the complex biological pathways it modulates.
A multi-omics investigation into a fatty acid analog, for example, has successfully identified its mechanism of action against Mycobacterium. nih.gov This study combined proteomics, metabolomics, and lipidomics to reveal that the compound disrupted mycolic acid biosynthesis. nih.gov A similar strategy can be applied to this compound to:
Identify Protein Targets: Use proteomics to see which protein expression levels change in cells treated with an this compound derivative.
Map Metabolic Perturbations: Employ metabolomics and lipidomics to analyze how the compound alters the cellular metabolome, revealing which metabolic pathways are affected. nih.govelifesciences.org
Construct Network Models: Integrate the multi-omics data to build comprehensive network models of the compound's interactions within the cell, providing a holistic view of its mechanism. nih.gov
| Omics Technique | Objective | Potential Findings for this compound | Reference |
|---|---|---|---|
| Proteomics | Identify protein targets and pathway engagement. | Up- or down-regulation of proteins involved in inflammation, cell proliferation, or metabolic signaling. | nih.gov |
| Metabolomics | Analyze changes in small molecule metabolites. | Alterations in glycolysis, fatty acid metabolism, or amino acid pathways, revealing the compound's metabolic impact. | nih.govelifesciences.org |
| Lipidomics | Profile changes in the cellular lipid landscape. | Disruption of specific lipid biosynthesis pathways (e.g., mycolic acid, phospholipids) or signaling lipids. | nih.gov |
| Integrated Analysis | Build a comprehensive model of the mechanism of action. | A complete network map showing how this compound interacts with proteins to alter metabolic and signaling cascades. | oup.comnih.gov |
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. researchgate.net Future research into the synthesis of this compound and its derivatives will be heavily influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. acs.orgsamaterials.com
Key areas for development include:
Biocatalysis: Using enzymes, such as lipases, to catalyze the amidation reaction. scielo.br Enzymatic processes can be highly selective, operate under mild conditions (e.g., lower temperatures), and often use water as a solvent, reducing the need for harsh chemicals and organic solvents. acs.orgscielo.br
Renewable Feedstocks: Synthesizing this compound from fatty acids derived from renewable plant-based sources like vegetable oils, rather than from petrochemicals. scielo.brontosight.ai
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This includes developing direct amidation methods that avoid the need for intermediate activation steps. csic.es
Alternative Energy Sources: Exploring the use of microwaves to drive the synthesis, which can lead to shorter reaction times and increased energy efficiency. google.com
Translational Research from Preclinical to Clinical Applications
The ultimate goal of pharmacological research is to translate basic scientific discoveries from the laboratory ("bench") into tangible benefits for patients ("bedside"). physoc.orgnumberanalytics.com This process, known as translational research, involves a multi-stage continuum from preclinical development to human clinical trials. researchgate.netleicabiosystems.com As promising this compound-based therapeutic candidates are identified, a major future focus will be on advancing them through this translational pipeline.
The translational pathway for a new this compound drug would involve:
Preclinical Development (T1): This stage involves rigorous testing of a lead compound in cell culture and animal models to establish efficacy and perform initial safety assessments. physoc.orgnih.gov This includes manufacturing the compound under Good Manufacturing Practices (GMP) and conducting formal toxicology studies under Good Laboratory Practice (GLP). nih.gov
Clinical Trials (T2): If preclinical data is promising, an Investigational New Drug (IND) application is filed with regulatory agencies to begin human testing. nih.gov Clinical trials proceed in phases to evaluate the drug's safety, and efficacy in patients. leicabiosystems.com An this compound derivative, ICI 164,384, has previously been investigated in trials for breast cancer, demonstrating the clinical potential of this compound class. cancernetwork.com
Clinical Practice and Public Health (T3-T4): If a drug is proven safe and effective in clinical trials, it can be approved for clinical practice. physoc.orgnumberanalytics.com Subsequent research focuses on its real-world effectiveness, long-term outcomes, and impact on public health. researchgate.net
The journey from a laboratory concept to a clinical application is long and complex, but it represents the critical next frontier for this compound research to realize its full therapeutic potential. physoc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
